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  • Product: 5-Octyl-alpha-ketoglutarate
  • CAS: 1616344-00-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Structural Characterization of 5-Octyl-alpha-Ketoglutarate

Executive Summary & Structural Logic 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is the cell-permeable ester derivative of alpha-ketoglutaric acid (aKG), a critical intermediate in the Krebs cycle. While aKG itself is hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is the cell-permeable ester derivative of alpha-ketoglutaric acid (aKG), a critical intermediate in the Krebs cycle. While aKG itself is hydrophilic and poorly permeable to plasma membranes, the esterification of the gamma-carboxyl group with a lipophilic octyl chain facilitates cellular entry. Once intracellular, ubiquitous cytosolic esterases hydrolyze the molecule, releasing free aKG to fuel metabolic pathways or regulate epigenetic enzymes (e.g., TET demethylases, Jumonji C-domain histone demethylases) and prolyl hydroxylases (PHDs).

Structural Distinction: The "5-Octyl" Specificity

It is critical to distinguish between the two possible mono-esters of alpha-ketoglutaric acid.

  • 5-Octyl-aKG (Gamma-ester): The ester is formed at the C5 position (distal to the ketone). This is the thermodynamically stable and biologically active "prodrug" form used in literature (e.g., MacKenzie et al., 2007).

  • 1-Octyl-aKG (Alpha-ester): The ester is formed at the C1 position (adjacent to the ketone). This isomer is chemically unstable due to the electron-withdrawing effect of the alpha-keto group, making the ester bond highly susceptible to spontaneous hydrolysis and decarboxylation.

Target Molecule Properties:

  • IUPAC Name: 1-octyl 2-oxopentanedioate (Note: IUPAC naming priority can vary, but "5-octyl" denotes the gamma position relative to the alpha-keto acid core).

  • Formula: C₁₃H₂₂O₅

  • Molecular Weight: 258.31 g/mol

  • Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.

Synthesis Protocol: Selective Gamma-Esterification

The synthesis relies on the electronic differentiation between the two carboxyl groups of 2-oxoglutaric acid. The C1-carboxyl (alpha) is electronically deactivated by the adjacent ketone and sterically hindered, while the C5-carboxyl (gamma) behaves as a typical aliphatic carboxylic acid. Therefore, acid-catalyzed Fischer esterification kinetically and thermodynamically favors the gamma-ester.

Reagents & Equipment
  • Reactants: 2-Oxoglutaric acid (98%+), 1-Octanol (Anhydrous).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated H₂SO₄.

  • Solvent: Toluene (HPLC grade) or Benzene (if permissible) for azeotropic water removal.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer, Silica gel column.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-oxoglutaric acid (5.0 g, 34.2 mmol) in Toluene (100 mL).

  • Add 1-Octanol (4.45 g, 34.2 mmol, 1.0 equiv). Note: Use stoichiometric amounts to minimize di-ester formation.

  • Add a catalytic amount of p-TsOH (0.3 g, ~5 mol%).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

Step 2: Esterification (Reflux)

  • Heat the mixture to vigorous reflux (oil bath ~120°C).

  • Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours).

  • TLC Monitoring: Check reaction progress using 50% Ethyl Acetate/Hexane. Stain with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat (aKG derivatives are not strongly UV active).

    • Rf values: Di-ester (High) > Mono-ester (Target, Medium) > Unreacted Acid (Baseline).

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the toluene solution under reduced pressure (Rotavap) to ~20 mL.

  • Dilute with Ethyl Acetate (100 mL) and wash with:

    • Water (2 x 50 mL) to remove unreacted acid and catalyst.

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil.

Step 4: Purification (Crucial) The crude oil will contain the target 5-octyl ester, trace 1-octyl ester, di-octyl ester, and unreacted octanol.

  • Flash Chromatography: Silica gel (230-400 mesh).

  • Eluent Gradient: Start with 10% EtOAc/Hexane (elutes di-ester and octanol)

    
     Gradient to 50% EtOAc/Hexane (elutes target 5-octyl-aKG) 
    
    
    
    100% EtOAc (elutes unreacted acid).
  • Collect fractions containing the mono-ester (verify by TLC). Evaporate solvent to yield a colorless to pale yellow viscous oil. It may solidify into a waxy solid upon storage at -20°C.

Structural Characterization (Self-Validation)

The following spectroscopic data validates the synthesis of the gamma isomer. The key diagnostic is the chemical shift of the glutarate backbone protons.

1H NMR Data (CDCl₃, 400 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Octyl-1 -OCH₂-4.08 Triplet (

Hz)
2HDiagnostic for ester formation
Glutarate-3 -CH₂- (Alpha to ketone)3.15 Triplet (

Hz)
2HDeshielded by ketone
Glutarate-4 -CH₂- (Alpha to ester)2.65 Triplet (

Hz)
2HDiagnostic for gamma-ester*
Octyl-2 -CH₂- (Beta to O)1.62Multiplet2HAlkyl chain start
Octyl-3-7 -(CH₂)₅-1.20 – 1.40Multiplet10HBulk alkyl chain
Octyl-8 -CH₃0.88Triplet3HTerminal methyl
Acid -COOH~11.0Broad Singlet1HAlpha-carboxylic acid

Interpretation:

  • If the product were the 1-octyl (alpha) ester, the triplet at 3.15 ppm would shift significantly upfield (losing the proximity to the free acid), and the triplet at 2.65 ppm would shift downfield.

  • The integration of 2:2:2 for the core protons (OCH2, C3-H, C4-H) confirms mono-esterification.

Mass Spectrometry
  • ESI-MS (Negative Mode): m/z 257.1 [M-H]⁻ (Calculated for C₁₃H₂₁O₅⁻: 257.14).

Biological Mechanism of Action

The utility of 5-Octyl-aKG lies in its ability to bypass the SLC25A11 (mitochondrial) and plasma membrane transport bottlenecks.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol OctylAKG 5-Octyl-aKG (Cell Permeable) Intra_Octyl 5-Octyl-aKG OctylAKG->Intra_Octyl Passive Diffusion Free_AKG Free aKG (Active Metabolite) Intra_Octyl->Free_AKG Hydrolysis PHD PHD Enzymes (Prolyl Hydroxylases) Free_AKG->PHD Co-factor Binding HIF HIF-1α (Hydroxylated) PHD->HIF Hydroxylation Proteasome Proteasomal Degradation HIF->Proteasome Ubiquitination Esterase Carboxylesterases Esterase->Intra_Octyl Catalysis

Figure 1: Mechanism of Action. 5-Octyl-aKG crosses the membrane via passive diffusion. Intracellular esterases cleave the octyl group, releasing aKG which activates Prolyl Hydroxylases (PHD), leading to the degradation of Hypoxia-Inducible Factor (HIF).

Stability & Handling

  • Hydrolysis Risk: Like all alpha-keto acid derivatives, 5-Octyl-aKG is sensitive to moisture. The ester bond is relatively stable at neutral pH but hydrolyzes rapidly in basic conditions.

  • Storage: Store neat oil/solid at -20°C under inert gas (Argon/Nitrogen).

  • In Solution: Prepare fresh stock solutions in DMSO. Aqueous solutions (PBS/Media) should be prepared immediately before use, as the half-life in neutral buffer is limited (hours).

References

  • MacKenzie, E. D., et al. (2007). "Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1] Molecular and Cellular Biology, 27(9), 3282–3289.[1] Link

  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature, 509, 397–401.[1] Link

  • Cayman Chemical. "5-Octyl-alpha-ketoglutarate Product Information." Link

  • Organic Syntheses. "Preparation of alpha-ketoglutaric acid esters." Org.[2][3] Synth. Coll. Vol. 5, p.687.[3] Link

Sources

Exploratory

Technical Guide: Mechanism of Action of 5-Octyl-alpha-ketoglutarate

The following technical guide details the mechanism of action, experimental utility, and application protocols for 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG). Executive Summary 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental utility, and application protocols for 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG).

Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable, esterified derivative of alpha-ketoglutarate (aKG), a critical intermediate of the tricarboxylic acid (TCA) cycle.[1] While endogenous aKG is charged and membrane-impermeable, the 5-octyl ester modification masks the gamma-carboxylate, conferring lipophilicity that facilitates passive diffusion across the plasma membrane. Once intracellular, 5-Octyl-aKG acts as a "pro-metabolite," rapidly hydrolyzing into active aKG.

This reagent is the gold standard for modulating the activity of 2-oxoglutarate-dependent dioxygenases (2-OGDDs) . Its primary applications include the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1


), the activation of TET-mediated DNA demethylation, and the regulation of mTOR signaling in longevity research.

Chemical Architecture & The "Pro-Metabolite" Mechanism

The Permeability Challenge

Under physiological pH (7.4), alpha-ketoglutarate exists as a dicarboxylate dianion. This polarity prevents it from crossing the hydrophobic lipid bilayer of the cell membrane. Consequently, supplementing cell culture media with non-esterified aKG often fails to elevate intracellular pools significantly.

The Ester Solution

5-Octyl-aKG (C


H

O

) is synthesized by esterifying the gamma-carboxyl group of aKG with an octyl chain.
  • Lipophilicity: The 8-carbon alkyl chain significantly increases the partition coefficient (LogP), allowing the molecule to traverse the plasma membrane via passive diffusion.

  • Stability: Compared to alpha-esters (which are chemically labile), the gamma-ester (5-position) offers superior stability in aqueous culture media, preventing premature extracellular hydrolysis.

Intracellular Activation

Upon entering the cytosol, 5-Octyl-aKG is a substrate for ubiquitous intracellular carboxylesterases. These enzymes cleave the ester bond, releasing:

  • Active Metabolite: Alpha-ketoglutarate (aKG).[2][3][4][5][6]

  • Byproduct: 1-Octanol (biologically inert at low concentrations, diffuses out of the cell).

The liberated aKG then floods the mitochondrial and cytosolic compartments, driving aKG-dependent enzymatic machinery.

EntryMechanism cluster_ext Extracellular Space (Media) cluster_mem Plasma Membrane cluster_cyto Cytosol / Mitochondria Octyl_Ext 5-Octyl-aKG (Lipophilic Ester) Membrane Passive Diffusion Octyl_Ext->Membrane Octyl_Int 5-Octyl-aKG (Intracellular) Membrane->Octyl_Int Esterase Carboxylesterases Octyl_Int->Esterase aKG Alpha-Ketoglutarate (Active Cofactor) Esterase->aKG Hydrolysis Octanol 1-Octanol (Byproduct) Esterase->Octanol

Figure 1: The "Pro-Metabolite" activation pathway of 5-Octyl-aKG. The hydrophobic octyl group facilitates entry, after which intracellular esterases liberate the active cofactor.

Pharmacodynamics: The aKG Signaling Hub

Once hydrolyzed, the surge in intracellular aKG exerts pleiotropic effects by acting as an essential co-substrate for over 60 different dioxygenases.

Hypoxia Sensing (The PHD/HIF Axis)

The most well-characterized target of 5-Octyl-aKG is the Prolyl Hydroxylase Domain (PHD) family.

  • Mechanism: PHDs require oxygen and aKG to hydroxylate HIF-1

    
    .[3]
    
  • Pseudohypoxia: In tumors with TCA cycle defects (e.g., SDH or FH mutations), succinate or fumarate accumulates, competitively inhibiting PHDs.[3] This stabilizes HIF-1

    
     even in normoxia (pseudohypoxia).
    
  • Action of 5-Octyl-aKG: By increasing the [aKG]/[Succinate] ratio, 5-Octyl-aKG outcompetes the inhibitor, reactivates PHDs, and forces the degradation of HIF-1

    
    .
    
Epigenetic Remodeling

aKG is the rate-limiting cofactor for "Eraser" enzymes:

  • TET Enzymes (Ten-Eleven Translocation): Convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating DNA demethylation.

  • JmjC Histone Demethylases (KDMs): Remove methyl groups from histone lysine residues (e.g., H3K9me3, H3K27me3), generally promoting an open chromatin state.

  • Application: 5-Octyl-aKG is used to reprogram stem cells or reverse hypermethylation in cancer cells.

mTOR and Longevity

Research indicates aKG inhibits ATP synthase and mTORC1 signaling, mimicking dietary restriction.

  • Mechanism: aKG binds to the beta-subunit of ATP synthase, reducing ATP production. The drop in ATP/AMP ratio activates AMPK, which subsequently inhibits mTORC1.

  • Result: Enhanced autophagy and extended lifespan in model organisms (C. elegans, Drosophila).

SignalingNetwork aKG Intracellular Alpha-Ketoglutarate PHD Prolyl Hydroxylases (PHDs) aKG->PHD Co-substrate TET TET DNA Demethylases aKG->TET Co-substrate KDM JmjC Histone Demethylases aKG->KDM Co-substrate ATPS ATP Synthase (Complex V) aKG->ATPS Inhibition HIF HIF-1α Hydroxylation PHD->HIF DNA_Meth 5mC -> 5hmC (DNA Demethylation) TET->DNA_Meth Histone_Meth Chromatin Opening (Gene Expression) KDM->Histone_Meth mTOR mTORC1 Inhibition ATPS->mTOR Low ATP/AMP Degradation HIF-1α Degradation HIF->Degradation Autophagy Autophagy & Longevity mTOR->Autophagy

Figure 2: The 5-Octyl-aKG signaling hub. Blue nodes represent direct enzymatic targets; green arrows indicate activation; red tees indicate inhibition.

Experimental Protocols

Preparation and Storage

Self-Validating Step: Always verify the integrity of the ester bond before use. Free acid contamination will reduce permeability.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide) or Ethanol. DMSO is preferred for higher concentrations (>50 mM stocks).
Stock Conc. Prepare a 100 mM - 500 mM stock solution.
Storage Aliquot and store at -20°C. Avoid freeze-thaw cycles (esters hydrolyze with moisture).
Stability Fresh stock is critical. Discard if >3 months old or if precipitate forms.
Cellular Treatment Protocol

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, HEK293, U87).

  • Seeding: Plate cells to reach 60-70% confluence on the day of treatment.

  • Vehicle Control: Prepare a "DMSO-only" control and, if available, a "Non-esterified aKG" control (to prove permeability dependence).

  • Dosing:

    • Standard Range:0.5 mM – 2.0 mM .

    • Toxic Threshold: > 5.0 mM can induce cytotoxicity or significant pH changes.

    • Recommendation: Perform a dose-response curve (0, 0.5, 1, 2, 5 mM) for new cell lines.

  • Incubation:

    • Signaling (HIF/mTOR): 4 – 8 hours.

    • Epigenetics (5hmC/Histones): 24 – 48 hours (refresh media with fresh compound every 24h to account for hydrolysis).

  • Harvest: Wash cells 2x with cold PBS to remove extracellular ester before lysis.

Data Interpretation & Troubleshooting
ObservationPossible CauseCorrective Action
No effect on HIF-1

High basal succinate levels or insufficient dose.Titrate up to 2-3 mM; ensure media is fresh.
Cell Detachment/Death Toxicity from octanol byproduct or pH shift.Reduce dose; check media pH; switch to dimethyl-aKG if octanol toxicity is suspected.
High Background Extracellular hydrolysis.Do not pre-incubate compound in media at 37°C; add immediately to cells.

Comparative Analysis: aKG Variants

CompoundPermeabilityStability (Media)Primary Use Case
aKG (Free Acid) Very LowHighEnzymatic assays (cell-free); Negative control for cells.
5-Octyl-aKG High Moderate Gold standard for cell-based mechanistic studies.
Dimethyl-aKG HighLow (Rapid hydrolysis)Alternative if octanol toxicity is a concern; requires frequent refreshing.

References

  • MacKenzie, E. D., et al. (2007). "Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1] Molecular and Cellular Biology.

  • Chin, R. M., et al. (2014). "The metabolite alpha-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature.[1]

  • Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[1] Cancer Cell.[1]

  • Carey, B. W., et al. (2015). "Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells." Nature.[1]

  • Parker, S. J., et al. (2021). "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Nature Communications.

Sources

Foundational

Technical Whitepaper: 5-Octyl-alpha-Ketoglutarate in Metabolic & Epigenetic Modulation

This guide is structured as a high-level technical whitepaper designed for researchers requiring precise control over cellular metabolism and epigenetic signaling. It synthesizes established protocols with critical, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers requiring precise control over cellular metabolism and epigenetic signaling. It synthesizes established protocols with critical, field-proven nuances regarding compound stability and localization.

Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a pivotal intermediate in the Krebs (TCA) cycle.[1] Unlike native aKG, which is charged and poorly permeable to plasma membranes, the octyl esterification at the C5 (gamma) position renders the molecule lipophilic, facilitating passive diffusion into the cytosol.

Once intracellular, 5-Octyl-aKG is hydrolyzed by non-specific esterases to release free aKG.[1] This "trojan horse" delivery system allows researchers to modulate two distinct biological axes:

  • Bioenergetics: Anaplerotic fueling of the TCA cycle (mitochondrial respiration).[2][3]

  • Signaling: Activation of aKG-dependent dioxygenases (e.g., HIF prolyl hydroxylases, TET DNA demethylases, JmjC histone demethylases).[4]

Critical Advisory: Recent data suggests that 5-Octyl-aKG exhibits distinct kinetic properties compared to Dimethyl-aKG (DMKG), including higher potency in cytosolic dioxygenase activation but potentially greater cytotoxicity at high concentrations (>5 mM) due to membrane disruption or rapid hydrolysis-induced acidification.

Chemical Biology & Mechanism of Action

Structural Logic

Native alpha-ketoglutarate is a dicarboxylic acid. At physiological pH, it exists as a dianion, preventing efficient membrane traversal.

  • Compound: 5-Octyl-alpha-ketoglutarate[1]

  • Modification: Esterification of the gamma-carboxyl group (C5) with an octyl chain.

  • Result: The alpha-keto acid motif remains exposed (potentially allowing some immediate activity), but the overall lipophilicity is drastically increased.

The "Dual Fate" Mechanism

Upon entry, the octyl tail is cleaved. The liberated aKG then bifurcates into two competing pools:

  • The Cytosolic Pool (Signaling):

    • Acts as an obligate co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes.[4] High aKG levels drive the hydroxylation of HIF-1

      
      , marking it for proteasomal degradation (rescuing "pseudohypoxia").
      
    • Activates TET (Ten-Eleven Translocation) enzymes, driving DNA demethylation (5mC

      
       5hmC) and maintaining stem cell pluripotency.[4]
      
  • The Mitochondrial Pool (Metabolic):

    • Transported into the mitochondrial matrix via the 2-oxoglutarate carrier (SLC25A11) .

    • Enters the TCA cycle, converted to Succinyl-CoA by the aKG Dehydrogenase complex (aKGDH) , generating NADH and fueling ATP production.

Visualizing the Pathway

The following diagram illustrates the uptake, hydrolysis, and bifurcation of 5-Octyl-aKG pathways.

G cluster_legend Legend cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondria key1 Compound key2 Enzyme key3 Pathway/Outcome OctylAKG_Ex 5-Octyl-aKG (Esterified) Membrane Plasma Membrane (Passive Diffusion) OctylAKG_Ex->Membrane High Permeability NativeAKG_Ex Native aKG (Impermeable) NativeAKG_Ex->Membrane Blocked Esterase Intracellular Esterases Membrane->Esterase FreeAKG_Cyto Free aKG (Cytosolic Pool) Esterase->FreeAKG_Cyto Hydrolysis PHD PHD Enzymes FreeAKG_Cyto->PHD TET TET Enzymes FreeAKG_Cyto->TET Transporter SLC25A11 Carrier FreeAKG_Cyto->Transporter HIF HIF-1a Degradation (Normoxia Rescue) PHD->HIF Epigenetics DNA Demethylation (Pluripotency) TET->Epigenetics FreeAKG_Mito Free aKG (Mitochondrial Pool) Transporter->FreeAKG_Mito AKGDH aKG Dehydrogenase FreeAKG_Mito->AKGDH TCA TCA Cycle Flux (ATP / NADH) AKGDH->TCA

Figure 1: Mechanistic flow of 5-Octyl-aKG from extracellular administration to dual intracellular fates.

Experimental Protocols & Best Practices

Preparation and Storage

Stability is the primary challenge with octyl esters. They are prone to spontaneous hydrolysis in aqueous buffers over time.

ParameterSpecificationRationale
Solvent DMSO (dimethyl sulfoxide) or Methyl Acetate Ethanol is acceptable but DMSO is preferred for cell culture compatibility at low volumes.
Stock Conc. 100 mM - 200 mM High concentration minimizes the volume of vehicle added to cells.
Storage -80°C (Desiccated)Esters are moisture-sensitive. Avoid freeze-thaw cycles; aliquot immediately.
Working Sol. Prepare fresh in mediaDo not store pre-diluted in media. Hydrolysis occurs within hours in aqueous solution.
Cell Treatment Protocol

Objective: Restore intracellular aKG levels to rescue SDH-deficiency or induce epigenetic remodeling.

  • Seeding: Seed cells (e.g., HEK293, HeLa, or iPSCs) to reach 60-70% confluence. Over-confluence can alter metabolic baselines.

  • Preparation:

    • Thaw 200 mM 5-Octyl-aKG stock.

    • Dilute directly into warm culture media to a final concentration of 1.0 mM .

    • Note: A range of 0.5 mM to 2.0 mM is standard. Avoid >5 mM unless specifically testing toxicity; high octyl loads can disrupt membranes.

  • Vehicle Control: Treat control wells with an equivalent volume of DMSO (e.g., 0.5% v/v).

  • Negative Control: Treat one group with Native aKG (non-esterified) at the same concentration. This confirms that the observed effect is due to permeability, not extracellular signaling.

  • Incubation:

    • Short Term (Signaling): 4–8 hours. Sufficient for PHD reactivation and HIF-1

      
       degradation.
      
    • Long Term (Metabolic/Epigenetic): 24–48 hours. Required for changes in histone methylation or TCA cycle flux analysis. Refresh media containing fresh compound every 24 hours.

Troubleshooting: Toxicity vs. Efficacy

A common pitfall is observing cell death and attributing it to metabolic inhibition.

  • Symptom: Detachment or apoptosis within 12 hours.

  • Cause: Octyl toxicity or rapid intracellular acidification.

  • Solution: Switch to Dimethyl-aKG (DMKG) . DMKG is generally less toxic at higher concentrations (up to 5-10 mM) but may be less potent per mole regarding cytosolic accumulation.

Comparative Analysis: 5-Octyl-aKG vs. Dimethyl-aKG

Researchers often choose between the Octyl and Dimethyl variants. The choice should be dictated by the specific biological question.

Feature5-Octyl-aKGDimethyl-aKG (DMKG)
Permeability Very High (Lipophilic tail)Moderate
Hydrolysis Rapid cytosolic hydrolysisSlower; requires specific esterases
Toxicity High at >2 mMLow; tolerated up to 10 mM
Primary Use Epigenetics/Signaling (HIF, TET)Metabolic Flux (TCA fueling)
Key Advantage Rapid accumulation; potent PHD activation.Sustained release; less membrane disruption.

Scientist's Insight: If your goal is to immediately degrade HIF-1


 in a hypoxic model, 5-Octyl-aKG  is superior due to rapid kinetics. If you are performing a long-term isotope tracing study to map TCA cycle flux, DMKG  is often preferred to maintain cell viability over days.

References

  • MacKenzie, E. D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1][5] Molecular and Cellular Biology.

    • Significance: Establishes the protocol for using Octyl-aKG to rescue PHD activity in SDH-deficient tumors.
  • Carey, B. W., et al. (2015). "Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells."[6] Nature.

    • Significance: Demonstrates the role of Octyl-aKG in promoting TET-dependent DNA demethyl
  • Parker, S. J., et al. (2021). "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.

    • Significance: A critical paper challenging the stability of esters, highlighting that hydrolysis can occur extracellularly and cautioning against toxicity artifacts.
  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature.

    • Significance: Discusses the longevity effects of aKG and the use of esterified forms in aging research.
  • Cayman Chemical.

    • Significance: Technical specific

Sources

Exploratory

5-Octyl-alpha-ketoglutarate: The Molecular Key to Intracellular Reprogramming

Topic: Discovery and History of 5-Octyl-alpha-ketoglutarate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Octyl-alpha-ketoglutarate (5-Octyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 5-Octyl-alpha-ketoglutarate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) represents a pivotal advancement in metabolic and epigenetic research. Designed to overcome the poor membrane permeability of native alpha-ketoglutarate (aKG), this esterified derivative acts as a "Trojan horse," delivering the critical Krebs cycle intermediate directly into the cytoplasm. Once internalized, it fuels alpha-ketoglutarate-dependent dioxygenases, reversing pseudohypoxic states, reactivating DNA demethylation, and extending organismal lifespan. This guide details its discovery, chemical synthesis, mechanism of action, and experimental protocols.

History & Discovery: The Solution to Pseudohypoxia

The development of 5-Octyl-aKG was not a serendipitous discovery but a rational engineering solution to a specific biochemical bottleneck.

The Challenge: The Charge Barrier

In the early 2000s, researchers investigating the Warburg effect and hypoxia signaling faced a paradox. Mutations in Succinate Dehydrogenase (SDH) and Fumarate Hydratase (FH) led to the accumulation of succinate and fumarate.[1] These oncometabolites competitively inhibited Prolyl Hydroxylases (PHDs), enzymes that require aKG to mark Hypoxia-Inducible Factor (HIF) for degradation. The result was "pseudohypoxia"—high HIF levels in oxygenated conditions, driving tumor growth.[2]

To prove this competitive inhibition mechanism, scientists needed to flood the cell with aKG to outcompete succinate/fumarate. However, native aKG is a dicarboxylic acid carrying a double negative charge at physiological pH, making it impermeable to the lipid bilayer.

The Breakthrough (2007)

The definitive solution was introduced by MacKenzie et al. in their seminal 2007 Molecular and Cellular Biology paper, "Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells."

The team hypothesized that esterifying the carboxyl groups would mask the negative charge, allowing passive diffusion. They synthesized several derivatives, but the 5-octyl ester (gamma-ester) emerged as the superior candidate due to its balance of lipophilicity and hydrolytic stability.

  • Why Octyl? The 8-carbon chain provided sufficient hydrophobicity to traverse the membrane rapidly.

  • Why Position 5? Esterification at the gamma-carbon (C5) leaves the alpha-keto acid motif relatively accessible, though the intracellular esterases cleave the octyl group to restore the fully active native molecule.

Key Milestone: MacKenzie’s work demonstrated that 5-Octyl-aKG could restore PHD activity in SDH-deficient cells, effectively "curing" the pseudohypoxic phenotype in vitro.

Mechanism of Action

The utility of 5-Octyl-aKG relies on a "Pro-drug" mechanism. It is biologically inert until processed by the cell.

  • Transport: The lipophilic octyl tail facilitates passive diffusion across the plasma membrane, bypassing the need for specific dicarboxylate transporters (which are often saturated or downregulated in cancer).

  • Activation: Cytosolic carboxylesterases (CES) hydrolyze the ester bond, releasing 1-octanol and free alpha-ketoglutarate.

  • Target Engagement: The liberated aKG raises the intracellular aKG/succinate ratio, reactivating aKG-dependent dioxygenases.

Pathway Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm & Nucleus cluster_targets Downstream Targets OctylAKG_Ex 5-Octyl-aKG (Lipophilic) OctylAKG_In 5-Octyl-aKG (Internalized) OctylAKG_Ex->OctylAKG_In Passive Diffusion aKG Free aKG (Active Cofactor) OctylAKG_In->aKG Hydrolysis Octanol 1-Octanol (Byproduct) OctylAKG_In->Octanol Esterase Carboxylesterases Esterase->OctylAKG_In Catalysis PHD PHD Enzymes (HIF Degradation) aKG->PHD Cofactor Supply TET TET Enzymes (DNA Demethylation) aKG->TET Cofactor Supply KDM JmjC KDMs (Histone Demethylation) aKG->KDM Cofactor Supply ATP5B ATP Synthase (Longevity/TOR Inhibition) aKG->ATP5B Inhibition

Figure 1: The activation pathway of 5-Octyl-aKG. The molecule crosses the membrane via passive diffusion and is hydrolyzed by esterases to fuel dioxygenases (PHD, TET, KDM) or inhibit ATP synthase.

Chemical Synthesis Protocol

Warning: All synthesis must be performed in a fume hood. 5-Octyl-aKG is not for human consumption.[1]

This protocol is adapted from the principles established in the MacKenzie et al. (2007) and subsequent derivatization studies.

Reagents:

  • Alpha-ketoglutaric acid (free acid)[3][4]

  • 1-Octanol (anhydrous)

  • Thionyl chloride (

    
    ) or catalytic Sulfuric Acid (
    
    
    
    )
  • Dichloromethane (DCM) or Benzene (if using Dean-Stark)

Step-by-Step Workflow:

  • Activation: Dissolve alpha-ketoglutaric acid (10 mmol) in anhydrous DCM under nitrogen atmosphere.

  • Esterification:

    • Method A (Acid Catalysis): Add 1-octanol (11 mmol) and a catalytic amount of concentrated

      
      . Reflux with a Dean-Stark trap to remove water (if using benzene/toluene) or stir at room temperature with molecular sieves (if using DCM).
      
    • Method B (Selective): To specifically target the gamma-position (5-position), mild conditions are preferred to avoid di-esterification. Reacting the cyclic anhydride of aKG with octanol is a common route to mono-esters.

  • Quenching: Upon reaction completion (monitored by TLC), wash the organic layer with 0.5 N HCl, followed by saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
    
  • Validation: Verify structure via

    
    . The octyl chain signals (triplet at ~0.9 ppm, multiplet methylene envelope) and the shift of the gamma-methylene protons of the glutarate core are diagnostic.
    
Experimental Protocols for Researchers
Cell Culture Treatment

5-Octyl-aKG is widely used to modulate hypoxic signaling and epigenetic landscapes.

ParameterSpecificationNotes
Solvent DMSO or EthanolPrepare a 100-200 mM stock solution.
Working Conc. 0.5 mM – 5.0 mM1 mM is the standard starting point. >5 mM may cause pH imbalance or toxicity from octanol release.
Duration 4 – 24 HoursRapid uptake occurs within 30-60 mins. HIF degradation is visible within 4 hours.
Control Octanol + DMSOEssential to rule out effects of the octanol byproduct.
Storage -20°C (Desiccated)Esters are moisture sensitive. Avoid repeated freeze-thaw cycles.
Assay: Reactivation of PHD in Pseudohypoxic Cells

Objective: Demonstrate that 5-Octyl-aKG destabilizes HIF-1alpha in SDH-deficient cells (e.g., HEK293-SDH knockdown).

  • Seed Cells: Plate cells at 70% confluency.

  • Induction: Treat cells with 1 mM Dimethyl-Succinate (to mimic SDH loss) for 4 hours to stabilize HIF-1alpha.

  • Rescue: Add 1 mM 5-Octyl-aKG directly to the media.

  • Harvest: Lyse cells after 4 hours.

  • Readout: Western Blot for HIF-1alpha.

    • Result: Succinate alone = High HIF-1alpha.

    • Result: Succinate + 5-Octyl-aKG = Low/Absent HIF-1alpha (Restored degradation).

Key Applications & Impact
1. Oncology & Hypoxia

The primary use remains studying the Warburg Effect . By supplementing 5-Octyl-aKG, researchers can decouple the metabolic state (TCA cycle dysfunction) from the signaling state (HIF activation), proving that oncometabolites like 2-hydroxyglutarate (2-HG) or succinate drive cancer via dioxygenase inhibition.

2. Epigenetics (The TET Connection)

Ten-eleven translocation (TET) enzymes require aKG to convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).

  • Protocol Insight: In IDH1-mutant gliomas (which produce the inhibitor 2-HG), treatment with 5-Octyl-aKG restores TET activity and global DNA demethylation, inducing differentiation in tumor cells (Xu et al., 2011).

3. Longevity & Aging

Chin et al. (2014) expanded the scope of aKG beyond simple cofactor activity.[1] They discovered that aKG binds to ATP Synthase (Subunit Beta) , inhibiting it.[5][6]

  • Mechanism: This inhibition reduces ATP levels and TOR (Target of Rapamycin) signaling, mimicking caloric restriction.

  • Result: 5-Octyl-aKG treatment extended the lifespan of C. elegans by ~50%.

References
  • MacKenzie, E. D., et al. (2007). "Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells."[1] Molecular and Cellular Biology. Link

  • Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[1] Cancer Cell.[1] Link

  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature.[1][6][7] Link

  • Xiao, M., et al. (2012). "Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors." Genes & Development. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: 5-Octyl-alpha-Ketoglutarate in Cell Culture

This technical guide details the application of 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) in cell culture systems. It is designed for researchers investigating hypoxia signaling, epigenetic remodeling (TET enzyme activat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) in cell culture systems. It is designed for researchers investigating hypoxia signaling, epigenetic remodeling (TET enzyme activation), and metabolic anaplerosis.

Compound Profile & Mechanism of Action

5-Octyl-alpha-ketoglutarate (CAS: 1616344-00-3) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG).[1] Native aKG is a dicarboxylic acid with poor membrane permeability due to its negative charge at physiological pH. Esterification at the C5 (gamma) position with an octyl group increases lipophilicity, allowing passive diffusion across the plasma membrane.

Once intracellular, ubiquitous cytoplasmic esterases hydrolyze the octyl group, releasing free aKG.[1] This rapid accumulation of intracellular aKG drives aKG-dependent dioxygenases, including Prolyl Hydroxylases (PHDs) and Ten-Eleven Translocation (TET) enzymes, even in the presence of competitive inhibitors like succinate, fumarate, or 2-hydroxyglutarate (2-HG).

Mechanistic Pathway[2][3]

Mechanism Octyl_Ext 5-Octyl-aKG (Extracellular) Membrane Plasma Membrane Octyl_Ext->Membrane Passive Diffusion Octyl_Int 5-Octyl-aKG (Intracellular) Membrane->Octyl_Int aKG Free aKG Octyl_Int->aKG Hydrolysis Esterase Esterases Esterase->Octyl_Int Catalysis PHD PHD Enzymes (HIF Degradation) aKG->PHD Cofactor TET TET Enzymes (DNA Demethylation) aKG->TET Cofactor JMJD JmjC Demethylases (Histone Remodeling) aKG->JMJD Cofactor

Figure 1: Mechanism of cellular entry and activation of 5-Octyl-aKG.

Preparation & Handling

Solubility & Stability Data

5-Octyl-aKG is hydrophobic. Improper handling leads to precipitation in aqueous media.

SolventSolubility LimitStabilityNotes
DMSO ~10 mg/mL (38 mM)High (Months at -20°C)Recommended. Use anhydrous DMSO.
Ethanol ~20 mg/mL (77 mM)ModerateEvaporation risk; keep tightly sealed.
PBS/Media < 1 mg/mLLow (< 24 hours)Unstable. Hydrolyzes spontaneously. Prepare fresh.
Stock Solution Protocol (50 mM)
  • Calculate: Molecular Weight of 5-Octyl-aKG ≈ 258.31 g/mol .

    • To make 1 mL of 50 mM stock, weigh 12.9 mg of compound.

  • Dissolve: Add 1 mL of sterile, anhydrous DMSO. Vortex until completely clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Store: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

Optimization of Dosage (Toxicity vs. Efficacy)

Unlike Dimethyl-aKG (which is often used at 5–10 mM), 5-Octyl-aKG is significantly more potent and cell-permeable . High concentrations (>2 mM) can induce toxicity or "synthetic lethality" in cells with compromised glycolysis or mitochondrial defects.

Recommended Working Range: 0.1 mM – 1.0 mM.

Dosage Titration Workflow

Titration Start Start Optimization Seeding Seed Cells (6-well or 96-well) Start->Seeding Treat Treatment Groups (24h) Seeding->Treat Groups Vehicle (DMSO) 0.2 mM 0.5 mM 1.0 mM 2.0 mM Treat->Groups Assay Readout Selection Groups->Assay HIF Western Blot: HIF-1a (Look for degradation) Assay->HIF TET Dot Blot: 5-hmC (Look for increase) Assay->TET Tox MTS/Cell Titer Glo (Check viability) Assay->Tox

Figure 2: Optimization workflow to determine the therapeutic window.

Application Protocols

Protocol A: Rescue of Hypoxic Signaling (HIF-1α Degradation)

Objective: Reactivate PHD enzymes to degrade HIF-1α in hypoxic cells or cells with pseudohypoxia (e.g., SDH/FH deficient).

  • Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

  • Preparation:

    • Thaw a 50 mM DMSO stock aliquot.

    • Prepare culture media (e.g., DMEM + 10% FBS).

    • Dilution: Add stock directly to warm media to achieve 1 mM final concentration (1:50 dilution).

    • Note: Ensure DMSO concentration remains < 0.5%.

  • Treatment:

    • Aspirate old media.

    • Add media containing 5-Octyl-aKG.

    • Control: Add equivalent volume of DMSO vehicle to control wells.

  • Incubation: Incubate for 4 to 8 hours . (HIF degradation is rapid; 24 hours may be too long if the compound hydrolyzes or is metabolized).

  • Harvest: Lyse cells immediately in Urea/SDS lysis buffer containing protease inhibitors.

  • Analysis: Perform Western Blot for HIF-1α.[2] Successful treatment will show reduced HIF-1α band intensity compared to vehicle.

Protocol B: Epigenetic Remodeling (TET Activation)

Objective: Increase global DNA hydroxymethylation (5-hmC) levels.[3]

  • Seeding: Plate cells at lower density (30-40%) to allow for longer treatment times.

  • Treatment:

    • Treat cells with 0.5 mM – 1.0 mM 5-Octyl-aKG.

    • Duration: Epigenetic changes require longer exposure. Incubate for 24 to 48 hours .

    • Refeeding: For 48h treatments, refresh the media with fresh compound at 24h to maintain intracellular aKG levels.

  • Harvest: Extract Genomic DNA (gDNA).

  • Analysis:

    • Dot Blot: Spot gDNA onto nitrocellulose membrane and probe with anti-5-hmC antibody.

    • ELISA: Use a colorimetric 5-hmC quantification kit.

    • Expectation: 2-4 fold increase in 5-hmC levels relative to control.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or added too quickly.Vortex media while adding the stock dropwise. Do not exceed 1 mM if precipitation persists.
Cell Toxicity Ester accumulation or pH drop.Reduce concentration to 0.2–0.5 mM. Ensure media has buffering capacity (HEPES).
No Effect Observed Hydrolysis failure or rapid metabolism.Refresh media every 12 hours. Verify cell line expression of esterases (rarely an issue).
Vehicle Control DMSO toxicity.Ensure final DMSO is < 0.5% (v/v). Include a "Media Only" control to rule out DMSO effects.

References

  • MacKenzie, E. D., et al. (2007). Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells.[1] Molecular and Cellular Biology. Link

  • Xiao, M., et al. (2012). Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors. Genes & Development. Link

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1] Cancer Cell.[1] Link

  • Cayman Chemical. 5-Octyl-alpha-ketoglutarate Product Information & Safety Data. Link

  • Chin, R. M., et al. (2014). The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR.[1] Nature.[1] Link

Sources

Application

5-Octyl-alpha-ketoglutarate experimental design and protocol

Abstract 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle and a co-substrate for Fe(II)/aKG-depende...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle and a co-substrate for Fe(II)/aKG-dependent dioxygenases.[1] Unlike native aKG, which is hydrophilic and exhibits poor membrane permeability, 5-Octyl-aKG crosses the plasma membrane via passive diffusion. Once intracellular, it is hydrolyzed by cytoplasmic esterases to release active aKG.[1][2] This application note details the experimental framework for using 5-Octyl-aKG to modulate hypoxia-inducible factor (HIF) stability, epigenetic demethylation (TET/KDM activity), and mTOR signaling. It specifically addresses critical confounding factors—such as extracellular hydrolysis and octanol toxicity—that are often overlooked in standard literature.

Mechanistic Rationale & Pathway Architecture

The utility of 5-Octyl-aKG lies in its ability to bypass the rate-limiting transport of dicarboxylates. Upon entry, the octyl moiety is cleaved, rapidly elevating the intracellular pool of aKG. This sudden influx drives the activity of aKG-dependent dioxygenases, effectively reversing "pseudohypoxia" (HIF-1


 stabilization) caused by oncometabolites like succinate or fumarate.
Pathway Diagram: Mechanism of Action

The following diagram illustrates the entry, hydrolysis, and downstream targets of 5-Octyl-aKG, highlighting the critical "Octanol Artifact" that must be controlled for.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol & Nucleus OctylAKG_Out 5-Octyl-aKG (Esterified) Hydrolysis_Out Spontaneous Hydrolysis (Artifact) OctylAKG_Out->Hydrolysis_Out Media Instability OctylAKG_In 5-Octyl-aKG (Intracellular) OctylAKG_Out->OctylAKG_In Passive Diffusion Esterases Cytoplasmic Esterases OctylAKG_In->Esterases aKG alpha-Ketoglutarate (Active Species) Esterases->aKG Hydrolysis Octanol 1-Octanol (Byproduct/Toxicity) Esterases->Octanol Waste Product PHD PHD Enzymes (HIF Prolyl Hydroxylases) aKG->PHD Co-substrate TET TET Enzymes (DNA Demethylation) aKG->TET Co-substrate KDM KDM Enzymes (Histone Demethylation) aKG->KDM Co-substrate mTOR mTORC1 (Inhibition) aKG->mTOR Inhibits HIF1a HIF-1α (Degradation) PHD->HIF1a Hydroxylates

Caption: 5-Octyl-aKG enters via diffusion. Intracellular esterases cleave it into active aKG and 1-Octanol. Note the potential for extracellular hydrolysis in serum-containing media.

Critical Experimental Considerations (The "E-E-A-T" Core)

Before initiating treatment, researchers must address three specific challenges associated with octyl esters. Failure to account for these will compromise data integrity.

A. The "Octanol Effect" (Toxicity)

Hydrolysis of 5-Octyl-aKG releases 1-octanol. While often inert at low concentrations, octanol can disrupt membrane fluidity and inhibit mitochondrial respiration at the concentrations required for aKG delivery (0.5 – 1.0 mM).

  • Implication: Observed cytotoxicity may be due to the alcohol tail, not aKG accumulation.

  • Solution: You must include an "Octanol Control" group treated with an equivalent molar concentration of 1-octanol.

B. Extracellular Hydrolysis (Stability)

Recent studies (Parker et al., 2021) suggest that esterified aKG analogs can hydrolyze in culture media before entering the cell, especially in the presence of FBS (which contains serum esterases).

  • Implication: If hydrolysis occurs extracellularly, the cell is simply taking up free aKG via the NaDC transporters (which are often saturated or low-expression), negating the purpose of the ester.

  • Solution: Minimize pre-incubation time in serum-containing media. Prepare treatments fresh immediately before addition.

C. 5-Octyl vs. Dimethyl-aKG (DMKG)
  • 5-Octyl-aKG: More lipophilic

    
     Faster entry 
    
    
    
    Higher acute potency. Higher toxicity risk.[3]
  • Dimethyl-aKG: Slower entry, less lipophilic. Lower toxicity profile but requires higher concentrations (2-5 mM) for similar effects.

  • Recommendation: Use 5-Octyl-aKG for short-term signaling assays (2–8 hours). Use DMKG for long-term metabolic adaptation (>24 hours).

Protocol A: Reagent Preparation

Reagent: 5-Octyl-alpha-ketoglutarate (e.g., Cayman Chem CAS 1616344-00-3). Molecular Weight: ~258.3 Da.[4]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility up to ~10 mg/mL.[4]
Alternative Solvent EthanolSolubility up to ~20 mg/mL.[4] Use if cells are DMSO-sensitive.
Stock Concentration 100 mMStore in small aliquots at -20°C. Avoid freeze-thaw cycles.
Working Concentration 0.2 mM – 1.0 mMWarning: >1 mM is frequently cytotoxic.
Stability Low in aqueous mediaDo not store diluted in media. Prepare fresh.

Step-by-Step Solubilization:

  • Weigh 5 mg of 5-Octyl-aKG.

  • Add 193.5

    
    L of high-grade DMSO to achieve a 100 mM stock.
    
  • Vortex vigorously until completely dissolved (solution should be clear).

  • Aliquot into 20

    
    L volumes in amber tubes (light sensitive). Store at -20°C.
    

Protocol B: Cell Treatment & Optimization

This protocol is designed for adherent cancer cell lines (e.g., HeLa, U2OS, MCF7) to assess HIF-1


 destabilization.
Experimental Workflow Diagram

Workflow Step1 1. Seed Cells (70% Confluency) Step2 2. Serum Starve (Optional, 2h) Step1->Step2 Step3 3. Prepare Treatment (Fresh in Media) Step2->Step3 Step4 4. Incubate (4 - 8 Hours) Step3->Step4 Step5 5. Harvest (Lysate/Metabolites) Step4->Step5

Caption: Standard workflow. Step 3 must be performed immediately prior to Step 4 to prevent extracellular hydrolysis.

Detailed Procedure:
  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well) in complete media (DMEM + 10% FBS). Allow to attach overnight.
    
  • Hypoxia Induction (Optional): If studying HIF degradation, you must first stabilize HIF. Either incubate cells in 1%

    
     or treat with a hypoxia mimetic (e.g., 1 mM Dimethyloxalylglycine [DMOG] or 100 
    
    
    
    M
    
    
    ) for 4 hours prior to aKG addition.
  • Treatment Preparation (Crucial Step):

    • Thaw 100 mM 5-Octyl-aKG stock.

    • Thaw 100 mM 1-Octanol stock (Control).

    • Prepare culture media (warm to 37°C).

    • Dilution:[5] Add stock directly to media to reach 0.5 mM (1:200 dilution). Mix by inversion.

  • Application:

    • Aspirate old media.

    • Immediately add the fresh aKG-containing media to cells.

    • Groups:

      • Vehicle (DMSO)[4]

      • 5-Octyl-aKG (0.5 mM)

      • 1-Octanol (0.5 mM) - Toxicity Control

      • (Optional) Cell-impermeable aKG (0.5 mM) - Transport Control

  • Incubation: Incubate for 4 to 8 hours .

    • Note: Effects on HIF-1

      
       are rapid (seen within 2-4 hours). Epigenetic changes (5-hmC levels) require 12-24 hours, but toxicity may become a factor at these longer durations.
      
  • Harvest:

    • For Western Blot: Wash 2x with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

    • For Metabolomics: Wash 2x with ice-cold saline. Quench with 80% MeOH (-80°C).

Data Analysis & Validation

How do you verify the experiment worked?

Assay TypeTarget MarkerExpected Outcome with 5-Octyl-aKG
Western Blot HIF-1

Decrease (Restoration of PHD activity promotes degradation).
Dot Blot / ELISA 5-hmC Increase (Activation of TET enzymes converts 5-mC to 5-hmC).
Metabolomics Intracellular aKG Increase (Confirming entry and hydrolysis).[6]
Respiration OCR (Seahorse) Variable . Octyl-aKG may inhibit OCR due to octanol. Compare with Octanol control.

Self-Validation Check:

  • Did HIF-1

    
     decrease in the Octanol control?
    
    • No: The effect in the treatment group is due to aKG.

    • Yes: The effect is non-specific toxicity or solvent effect.

Troubleshooting & FAQs

Q: My cells are dying after 24 hours of treatment.

  • A: 5-Octyl-aKG is toxic over prolonged periods. Reduce concentration to 0.2 mM or switch to Dimethyl-aKG (DMKG) for long-term assays. Ensure you are not using "Acid form" without buffering; the ester should be neutral, but hydrolysis releases acid.

Q: I see no change in HIF-1


. 
  • A: Did you induce HIF first? In normoxia, HIF-1

    
     is already degraded. You need a background of hypoxia or DMOG to see the rescue effect of aKG. Also, check if your FBS contains high esterase activity; try heat-inactivating FBS or using low-serum media during the 4-hour treatment window.
    

Q: Can I use this in vivo?

  • A: 5-Octyl-aKG is generally restricted to in vitro use due to rapid hydrolysis in plasma. For in vivo studies, DMKG or Calcium-aKG salts are preferred, though they have different pharmacokinetics.

References

  • MacKenzie, E. D., et al. (2007). Cell-permeating ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. Molecular and Cellular Biology. Link
    
  • Chin, R. M., et al. (2014). The metabolite ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ketoglutarate extends lifespan by inhibiting ATP synthase and TOR. Nature.[1] Link
    
  • Carey, B. W., et al. (2015). Intracellular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ketoglutarate maintains the pluripotency of embryonic stem cells. Nature. Link
    
  • Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of

    
    -ketoglutarate esters.[7] Nature Communications. Link
    
  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ketoglutarate-dependent dioxygenases. Cancer Cell.[1] Link
    

Sources

Method

Application Note: 5-Octyl-α-Ketoglutarate for Metabolic Flux Analysis

This Application Note is designed for researchers utilizing 5-Octyl-α-Ketoglutarate (5-Octyl-aKG) to modulate and analyze metabolic flux in mammalian cells. It synthesizes established protocols with critical "watch-outs"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Octyl-α-Ketoglutarate (5-Octyl-aKG) to modulate and analyze metabolic flux in mammalian cells. It synthesizes established protocols with critical "watch-outs" regarding ester stability and toxicity, ensuring high-fidelity experimental data.

Abstract & Mechanistic Rationale

Metabolic Flux Analysis (MFA) often requires the perturbation of specific nodes to assess pathway plasticity. 5-Octyl-α-Ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of α-ketoglutarate (aKG). Unlike native aKG, which is charged and poorly permeable to the plasma membrane, the octyl esterification masks the carboxyl group (typically at the C5/gamma position), facilitating rapid passive diffusion into the cytosol.

Once intracellular, 5-Octyl-aKG acts as a "prodrug," undergoing hydrolysis by ubiquitous cytoplasmic esterases to release free aKG.[1] This exogenous pool bypasses upstream metabolic blockades (e.g., IDH mutations, Glutamine deprivation) and directly fuels:

  • TCA Cycle Anaplerosis: Supporting mitochondrial respiration.

  • Epigenetic Regulation: Acting as a cofactor for TET DNA demethylases and JmjC histone demethylases.[2]

  • Hypoxia Signaling: Reactivating Prolyl Hydroxylases (PHDs) to degrade HIF-1α.[3]

Critical Advisory: While potent, 5-Octyl-aKG exhibits higher toxicity than its dimethyl analog (Dimethyl-aKG) and can induce spontaneous extracellular acidification. This protocol accounts for these artifacts to ensure data integrity.

Mechanistic Pathway Diagram

OctylAKG_Mechanism cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mito Mitochondria Octyl_Ext 5-Octyl-aKG (Esterified) Spont_Hyd Spontaneous Hydrolysis Octyl_Ext->Spont_Hyd Time-dependent Octyl_Int 5-Octyl-aKG (Intracellular) Octyl_Ext->Octyl_Int Passive Diffusion Acid Acidification (pH Drop) Spont_Hyd->Acid Release of H+ Esterase Carboxylesterases Octyl_Int->Esterase aKG_Free Free α-Ketoglutarate (aKG) Esterase->aKG_Free Hydrolysis Octanol 1-Octanol (Byproduct) Esterase->Octanol Release PHD PHD Enzymes (HIF Degradation) aKG_Free->PHD TET TET Enzymes (DNA Demethylation) aKG_Free->TET TCA TCA Cycle (Oxidation) aKG_Free->TCA Mitochondrial Transport

Figure 1: Transport and hydrolysis mechanism of 5-Octyl-aKG. Note the potential for extracellular spontaneous hydrolysis.

Experimental Considerations & Controls

Toxicity vs. Permeability

5-Octyl-aKG is significantly more hydrophobic than Dimethyl-aKG. While this allows for lower working concentrations (0.5–2 mM) compared to dimethyl (5–10 mM), the released 1-octanol byproduct can disrupt membrane integrity if accumulated.

  • Limit: Do not exceed 5 mM.

  • Observation: Monitor cells for detachment or blebbing, particularly in sensitive lines (e.g., primary neurons, stem cells).

The "Octanol Control"

To validate that metabolic shifts are due to aKG and not the alcohol byproduct, you must include an octanol vehicle control.

  • Control Group: Media + 1-Octanol (at equimolar concentration to the ester).

Spontaneous Hydrolysis

Octyl esters are liable to hydrolyze in aqueous media even without cells.

  • Impact: If media is prepared hours in advance, the ester may degrade, lowering the effective dose and acidifying the media.

  • Protocol Rule: Prepare treatment media immediately before addition to cells.

Protocol: 5-Octyl-aKG Treatment for Flux Analysis

Reagents
  • 5-Octyl-α-Ketoglutarate: High purity (>95%).[4] Store at -20°C.

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous).

  • Tracers (for MFA): [U-13C6]Glucose or [U-13C5]Glutamine.

Step-by-Step Workflow
Phase 1: Stock Preparation
  • Calculate Mass: MW of 5-Octyl-aKG ≈ 258.3 g/mol .[4]

  • Dissolve: Prepare a 200 mM stock solution in anhydrous DMSO.

    • Example: Dissolve 51.6 mg in 1 mL DMSO.

    • Note: Avoid aqueous buffers for the stock to prevent premature hydrolysis.

  • Aliquot: Store in small volumes (e.g., 50 µL) at -20°C. Avoid freeze-thaw cycles.

Phase 2: Cell Treatment & Labeling

Objective: To assess how exogenous aKG supplementation alters carbon flux (e.g., rescuing glutamine starvation).

  • Seed Cells: Plate cells in 6-well plates (approx. 500,000 cells/well). Allow 24h for attachment.

  • Wash: Wash cells 2x with PBS to remove residual unlabeled metabolites.

  • Prepare Labeling Media (Fresh):

    • Base: Glucose-free/Glutamine-free DMEM.

    • Add: 10% Dialyzed FBS.

    • Add: Tracer (e.g., 4 mM [U-13C5]Glutamine).

    • Add Treatment:

      • Condition A: DMSO Control.

      • Condition B: 1 mM 5-Octyl-aKG (1:200 dilution of stock).

      • Condition C: 1 mM 1-Octanol (Toxicity Control).

  • Incubation: Incubate for 4 hours (for acute flux) or 24 hours (for steady-state/phenotypic rescue).

    • Tip: For acute TCA cycle flux, 2-4 hours is sufficient for isotopic steady state in most cancer lines.

Phase 3: Metabolite Extraction
  • Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl) .

    • Do not use PBS: Phosphates can interfere with LC-MS.

  • Extract: Add 500 µL 80% Methanol/20% Water (pre-chilled to -80°C) .

  • Scrape: Scrape cells on dry ice. Transfer suspension to Eppendorf tubes.

  • Centrifuge: 14,000 x g for 10 min at 4°C to pellet debris.

  • Supernatant: Transfer to LC-MS vials.

Data Analysis & Interpretation

When using unlabeled 5-Octyl-aKG alongside a 13C-tracer, the analysis focuses on pool dilution and pathway suppression .

Expected Outcomes Table
Tracer UsedObservation with 5-Octyl-aKGBiological Interpretation
[U-13C5]Glutamine Decrease in M+5 aKG enrichmentExogenous (unlabeled) aKG is successfully entering and diluting the mitochondrial pool.
[U-13C5]Glutamine Increase in M+0 CitrateThe exogenous aKG is entering the TCA cycle and being oxidized (Forward Flux).
[U-13C5]Glutamine Increase in M+3 MalateEvidence of reductive carboxylation (if IDH1/2 mutant or hypoxic).
[U-13C6]Glucose Decrease in M+2 aKGThe exogenous aKG is suppressing glucose-derived TCA flux (feedback inhibition).
Flux Workflow Diagram

MFA_Workflow cluster_Analysis Data Interpretation Tracer 13C-Glutamine (Tracer) Cell Cell Metabolism Tracer->Cell Drug 5-Octyl-aKG (Unlabeled) Drug->Cell Pool Intracellular aKG Pool Cell->Pool Mixes MS LC-MS Analysis Pool->MS M5 M+5 Fraction (From Gln) MS->M5 Quantify M0 M+0 Fraction (From Octyl-aKG) MS->M0 Quantify

Figure 2: Experimental design for tracing 5-Octyl-aKG utilization. The unlabeled drug competes with the labeled tracer, allowing calculation of uptake rates.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Cell Death Octyl-toxicity or pH dropReduce concentration to 0.5 mM. Ensure media is buffered (HEPES) if using high concentrations. Check Octanol control.
No Metabolic Effect Esterase saturationExtend incubation time to 4-6 hours. Verify cell line expresses carboxylesterases (most do).
Inconsistent Replicates Spontaneous hydrolysisPrepare treatment media immediately before use. Do not store diluted media.
LC-MS Signal Suppression Residual Octyl-aKGThe ester is hydrophobic and may elute late in Reverse Phase LC. Ensure wash steps are sufficient to prevent carryover.

References

  • MacKenzie, E. D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1] Molecular and Cellular Biology, 27(9), 3282-3289.[1] Link

  • Parker, S. J., et al. (2021). "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters."[2] Nature Communications, 12, 4905. Link

    • Key Reference for toxicity and hydrolysis artifacts.
  • Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[1] Cancer Cell, 19(1), 17-30.[1] Link

  • Cayman Chemical. "5-Octyl-α-ketoglutarate Product Information." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Octyl-alpha-ketoglutarate (Octyl-aKG)

Advanced Troubleshooting & Optimization Guide Product Category: Cell-Permeable Metabolic Modulators Target Molecule: 5-Octyl-alpha-ketoglutarate (also known as 1-octyl-2-oxoglutarate) Primary Application: Intracellular d...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Product Category: Cell-Permeable Metabolic Modulators Target Molecule: 5-Octyl-alpha-ketoglutarate (also known as 1-octyl-2-oxoglutarate) Primary Application: Intracellular delivery of alpha-ketoglutarate (


-KG) to modulate Krebs cycle flux, HIF prolyl hydroxylases (PHDs), and TET-mediated DNA demethylation.

Part 1: Solubility & Reconstitution (Getting it into Solution)

The Issue: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into cell culture media, or observe a cloudy suspension that fails to permeate cells effectively.

Q1: Why does Octyl-aKG precipitate immediately upon addition to media?

Technical Insight: 5-Octyl-aKG possesses a lipophilic octyl tail designed to facilitate membrane permeation. While soluble in organic solvents (DMSO, Ethanol), it has low thermodynamic solubility in aqueous buffers (PBS, Media). Rapid addition of a high-concentration DMSO stock to water creates a local environment where the solvent concentration drops instantly, forcing the hydrophobic molecules to aggregate before they can disperse.

Troubleshooting Protocol: The "Step-Down" Dilution Method Do not inject the DMSO stock directly into a static volume of cold media.

  • Warm Your Media: Pre-warm the culture media to 37°C. Cold media drastically reduces solubility.

  • Create a Working Stock (10x):

    • Dilute your primary DMSO stock (e.g., 100 mM) into a small volume of PBS or Media to create a 10x intermediate concentration.

    • Critical Step: Add the DMSO stock dropwise while continuously vortexing the aqueous buffer.

  • Final Dilution: Immediately add this 10x working stock to your final cell culture wells.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity artifacts.

Q2: What are the absolute solubility limits?

Refer to the table below for solubility thresholds. Exceeding these will result in precipitation or micro-emulsions that yield inconsistent biological data.

Solvent SystemMax SolubilityStability WindowNotes
DMSO ~25 mg/mL (>50 mM)Months (-20°C)Hygroscopic; keep desiccated.
Ethanol ~20 mg/mLWeeks (-20°C)Evaporation risk changes concentration.
PBS (pH 7.2) < 1 mg/mLMinutes Do not store. Prepare immediately before use.
Culture Media ~1-2 mM (Final)Hours Subject to hydrolysis (see Stability section).

Part 2: Stability & Integrity (The "Hidden" Variables)

The Issue: Researchers often observe a loss of biological effect (e.g., failure to rescue HIF degradation) over time, or unexpected cytotoxicity.

Q3: How stable is Octyl-aKG in cell culture media?

Technical Insight: This is the most critical failure point. 5-Octyl-aKG is an ester .[1] Esters are susceptible to hydrolysis by two mechanisms in culture:

  • Spontaneous Hydrolysis: Occurs in aqueous environments at neutral pH.

  • Enzymatic Hydrolysis: Fetal Bovine Serum (FBS) contains active esterases (carboxylesterases) that will cleave the octyl group extracellularly.

Consequence: If the molecule hydrolyzes outside the cell, it becomes native


-KG. Native 

-KG is poorly cell-permeable (due to its dicarboxylate negative charge).[2] You effectively lose your drug before it enters the cell.

Corrective Action:

  • Serum-Free Pulse: If possible, apply Octyl-aKG in serum-free media for the first 2-4 hours to maximize uptake, then add serum.

  • Refresh Media: Do not leave the compound on cells for >24 hours without refreshing. The effective half-life in complete media is often <6 hours.

Q4: Why does my media turn yellow/orange after adding Octyl-aKG?

Technical Insight: Hydrolysis of Octyl-aKG releases


-ketoglutaric acid and octanol. The release of the free acid can significantly acidify the culture media, overpowering the bicarbonate buffering system.
  • Data Artifact: A drop in extracellular pH (acidification) can independently alter metabolism and signaling, confounding your results.

  • Solution: Check the pH of your media after addition. If significant acidification occurs (color change to yellow), add HEPES (10-25 mM) to your media to bolster buffering capacity.

Part 3: Biological Validation & Mechanism

Visualizing the Workflow & Failure Points

The following diagram illustrates the correct pathway for Octyl-aKG activity versus the common failure modes (Extracellular Hydrolysis).

OctylAKG_Pathway cluster_legend Legend cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol key1 Active Pathway key2 Failure Mode Stock Octyl-aKG (DMSO Stock) Media Culture Media (pH 7.4) Stock->Media Dilution Octyl_Ext Octyl-aKG (Intact) Media->Octyl_Ext aKG_Ext Free aKG (Impermeable) Octyl_Ext->aKG_Ext Hydrolysis (Spontaneous/Serum) Octanol_Ext Octanol (Byproduct) Octyl_Ext->Octanol_Ext Octyl_Int Octyl-aKG (Internalized) Octyl_Ext->Octyl_Int Passive Diffusion Membrane Cell Membrane aKG_Ext->Membrane Blocked Serum_Est Serum Esterases aKG_Int Free aKG (Active) Octyl_Int->aKG_Int Cytosolic Esterases Octanol_Int Octanol (Toxicity Risk) Octyl_Int->Octanol_Int Krebs Krebs Cycle (Mitochondria) aKG_Int->Krebs Epigenetics TET/JmjC (Nucleus) aKG_Int->Epigenetics

Caption: Mechanism of Action vs. Failure Modes. Green paths indicate successful delivery; Red paths indicate premature hydrolysis leading to cell-impermeable byproducts.

Q5: Are there necessary experimental controls?

Yes. You must control for the "Octanol Effect."

  • The Artifact: Hydrolysis releases 1-octanol. High concentrations of octanol can perturb membranes and cause cytotoxicity unrelated to aKG metabolism.

  • The Control: Run a parallel condition treating cells with 1-Octanol (at equimolar concentration to your Octyl-aKG dose). If the phenotype (e.g., cell death) appears in the Octanol-only well, your effect is an artifact, not metabolic modulation.

References

  • MacKenzie, E. D., et al. (2007).[1] Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells.[1][3] Molecular and Cellular Biology, 27(9), 3282–3289.[1] [Link]

  • Parker, S. J., et al. (2021).[4] Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12, 4905. [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Analysis of 5-Octyl-alpha-ketoglutarate

Introduction: The "Ghost Peak" Challenge You are likely reading this because you are encountering a common but frustrating phenomenon: quantitative drift . You spike 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) into your me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Peak" Challenge

You are likely reading this because you are encountering a common but frustrating phenomenon: quantitative drift . You spike 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) into your media or cell lysate, but your LC-MS/MS readout shows a disappearing ester peak and a rising baseline of free alpha-ketoglutarate (aKG).

As confirmed by recent metabolic flux studies (Parker et al., 2021), cell-permeable esters like 5-Octyl-aKG are thermodynamically unstable in aqueous media and biologically labile in the presence of cytosolic esterases. They are designed to hydrolyze, but for analytical validity, we must arrest this hydrolysis at the exact moment of sampling.

This guide moves beyond standard protocols to address the specific kinetic instability of 5-Octyl-aKG.

Module 1: Pre-Analytical Stability (The Critical Phase)

Q: My 5-Octyl-aKG signal decays by 50% within 20 minutes of sitting in the autosampler. How do I stabilize it?

A: The ester bond is susceptible to both spontaneous hydrolysis (pH-driven) and enzymatic cleavage (esterase-driven). Standard "quench" methods (e.g., PBS wash) will actually accelerate the loss.

The Solution: The "Cold-Acid" Stop You must lower the activation energy for hydrolysis and denature esterases simultaneously.

  • Eliminate Aqueous Washes: Never wash cells with warm PBS. It keeps esterases active.

  • Immediate Acidification: Use a quench solution of 80% Methanol / 20% Water with 0.1% Formic Acid pre-chilled to -80°C.

    • Mechanism:[1][2] The methanol precipitates proteins (esterases), and the formic acid protonates the ester carbonyl, making it less electrophilic and temporarily more stable against nucleophilic attack by water.

  • Temperature Control: Maintain all samples at 4°C or lower. Autosampler temperature must be set to 4°C.

Visualization: The Hydrolysis Trap

HydrolysisPathway cluster_stabilization Stabilization Strategy OctylAKG 5-Octyl-aKG (Intact Ester) Transition Tetrahedral Intermediate OctylAKG->Transition Nucleophilic Attack (H2O / Esterase) FreeAKG Free aKG (Endogenous) Transition->FreeAKG Bond Cleavage Octanol 1-Octanol (Byproduct) Transition->Octanol Leaving Group Acid Acidification (pH < 3) Protonates Carbonyl Acid->Transition Inhibits Cold Temp < 4°C Reduces Kinetics Cold->OctylAKG Preserves

Caption: Figure 1. The hydrolysis pathway of 5-Octyl-aKG. Acidification and low temperature are required to inhibit the transition to free aKG.

Module 2: Chromatographic Separation (LC)

Q: Should I use HILIC or Reverse Phase (C18)? I need to see both the ester and the free acid.

A: This is a dichotomy of polarity.

  • Free aKG: Highly polar, requires HILIC or Ion Pairing.

  • 5-Octyl-aKG: Hydrophobic (C8 chain), retains strongly on C18.

Recommendation: Do not compromise. If your primary goal is quantifying the uptake of the ester, use Reverse Phase (C18) . HILIC methods often require high pH or ammonium buffers that can accelerate on-column hydrolysis of the ester.

Protocol: Acidic C18 Separation

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters BEH C18 (2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Logic: The acidic mobile phase maintains the stability established in the extraction step.

Time (min)% B (Organic)Flow Rate (mL/min)Phase Description
0.005%0.35Loading/Desalting
1.005%0.35Isocratic Hold
6.0095%0.35Elution of Octyl-aKG
8.0095%0.35Column Wash
8.105%0.40Re-equilibration

Module 3: Mass Spectrometry Detection (MS/MS)

Q: I cannot find a published MRM transition for 5-Octyl-aKG. What should I tune for?

A: 5-Octyl-aKG (MW ~258.3) ionizes best in Negative Electrospray Ionization (ESI-) . You are looking for the deprotonated molecular ion [M-H]-.

Tuning Strategy: The fragmentation usually follows the loss of the octyl chain or decarboxylation.

Suggested MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Origin
5-Octyl-aKG 257.1 145.0 10 - 15Loss of Octyl group (C8H17)
5-Octyl-aKG 257.1 101.0 20 - 25Further loss of CO2 (Quantifier)
Free aKG 145.0 101.0 10 - 12Standard decarboxylation

Note: You must run a standard to optimize Collision Energy (CE) for your specific instrument (Triple Quadrupole).

Module 4: Data Interpretation & Troubleshooting

Q: I see a peak for 5-Octyl-aKG in my "Media Only" control that decreases over time. Is this normal?

A: Yes. This is spontaneous hydrolysis .[1] In Parker et al. (2021), it was demonstrated that significant hydrolysis occurs in the media even without cells.

  • Correction: You must calculate the "AUC (Area Under Curve) of Exposure." Do not assume the concentration added at T=0 is constant.

  • Action: Run a "Media Stability" curve parallel to your cell experiment to normalize cellular uptake data against the actual available concentration.

Workflow Visualization: The Validated Protocol

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Cell Harvest (Rapid) Step2 Add Cold (-80°C) MeOH + 0.1% FA Step1->Step2 < 10 seconds Step3 Centrifuge (4°C, 15k x g) Step2->Step3 Precipitate Proteins Step4 Inject Supernatant (Keep at 4°C) Step3->Step4 Transfer to Vial Step5 C18 Separation (Acidic Phase) Step4->Step5 Step6 ESI(-) Detection MRM 257->101 Step5->Step6

Caption: Figure 2. Optimized workflow for 5-Octyl-aKG detection emphasizing temperature control and acidification.

References

  • Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12, 4905. [Link]

  • MacKenzie, E. D., et al. (2007). Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. Molecular and Cellular Biology, 27(9), 3282-3289. [Link]

  • Oldham, W. M., et al. (2015). 2-Oxoglutarate cofactors and reaction mechanisms. Annual Review of Biochemistry, 84, 377-401. (Context on aKG metabolism). [Link]

Sources

Troubleshooting

Troubleshooting cell viability assays with 5-Octyl-alpha-ketoglutarate

Introduction: The "Trojan Horse" of Metabolism As researchers, we utilize 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) because native -ketoglutarate is charged and membrane-impermeable. The octyl ester acts as a "Trojan Hor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" of Metabolism

As researchers, we utilize 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) because native


-ketoglutarate is charged and membrane-impermeable. The octyl ester acts as a "Trojan Horse," slipping the metabolite through the lipid bilayer. However, this delivery system introduces three critical variables that frequently ruin viability assays: acidification , byproduct toxicity , and hydrolytic instability .

This guide moves beyond basic protocols to address the causality of assay failure. If your cells are dying, it is statistically more likely to be an artifact of the delivery system than the metabolic effect of aKG itself.

Part 1: The Mechanic's Corner (Fundamental Properties)

Before troubleshooting biology, we must validate the chemistry. 5-Octyl-aKG is a hydrophobic ester; treating it like a standard salt will result in experimental noise.

Table 1: Physicochemical Constraints & Solutions
ParameterCritical ConstraintThe "Silent" Failure ModeCorrective Action
Solubility Hydrophobic (Lipophilic)Precipitation: Upon addition to aqueous media, the compound crashes out as microscopic oil droplets, causing uneven dosing.Dissolve in DMSO (up to 40-50 mM stock). Vortex media immediately upon addition.
Stability Ester bond is hydrolytically unstableSpontaneous Hydrolysis: In aqueous media (even without cells), it degrades into aKG + Octanol + Acid.Fresh Prep Only. Never store diluted in media. Add to cells within 15 mins of dilution.
Acidity Hydrolysis releases protons (H+)Acidosis: At >2 mM, media pH can drop to 6.5–6.0, killing cells via acidosis, not metabolic modulation.Buffer Capacity. Use HEPES (25 mM) buffered media. Manually adjust pH if using high concentrations.
Byproduct Releases 1-OctanolMembrane Lysis: Octanol acts as a surfactant/solvent, disrupting membranes and inhibiting respiration.Controls. Always run an "Octanol-only" or "DMSO-only" vehicle control.

Part 2: The "False Positive" Triad (Mechanism of Failure)

To troubleshoot, you must visualize the "hidden" reactions occurring in your well plate. The diagram below illustrates the intended pathway versus the artifactual pathways that lead to cell death.

Diagram 1: The Hydrolysis & Toxicity Mechanism

G cluster_extracellular Extracellular Environment (Media) cluster_intracellular Intracellular Cytosol Octyl_Out 5-Octyl-aKG (Ester) Spont_Hydrolysis Spontaneous Hydrolysis Octyl_Out->Spont_Hydrolysis Time in Media Octyl_In 5-Octyl-aKG (Intracellular) Octyl_Out->Octyl_In Passive Diffusion Acid_Out Acidification (H+) (pH Drop) Spont_Hydrolysis->Acid_Out Releases H+ Acid_Out->Octyl_Out Destabilizes Esterase Carboxylesterases Octyl_In->Esterase Enzymatic Cleavage aKG Active aKG (Metabolite) Esterase->aKG Releases Octanol 1-Octanol (Byproduct) Esterase->Octanol Releases HIF HIF Prolyl Hydroxylases aKG->HIF Activates Mito Mitochondrial Respiration Octanol->Mito Inhibits (Toxicity Artifact)

Caption: Figure 1. Dual Toxicity Pathways. Cell death often results from extracellular acidification (left) or intracellular octanol accumulation (right), rather than the intended aKG metabolic modulation.

Part 3: The Self-Validating Protocol

Do not simply "add drug and measure." You must validate the environment. This protocol includes Stop-Gates —points where you must verify a parameter before proceeding.

Reagents
  • Stock: 5-Octyl-aKG dissolved in sterile DMSO (e.g., 200 mM).

  • Media: DMEM or RPMI supplemented with 25 mM HEPES . (Standard bicarbonate buffering is often insufficient for ester hydrolysis).

  • Control: 1-Octanol (Sigma) dissolved in DMSO to match molar equivalents.

Step-by-Step Workflow
  • The Pre-Mix Calculation (Stop-Gate 1):

    • Calculate the final concentration. Note: 5-Octyl-aKG is often used at 0.5 mM – 2.0 mM.

    • Warning: Concentrations >5 mM are rarely physiological and almost always toxic due to octanol overload.

  • Solubilization & pH Check (Stop-Gate 2):

    • Dilute the DMSO stock into pre-warmed (

      
      ) media in a separate tube.
      
    • CRITICAL STEP: Visually inspect for oil droplets or turbidity. If cloudy, sonicate briefly or warm.

    • CRITICAL STEP: Measure the pH of this media now.

      • If pH < 7.2: Add sterile NaOH (0.1 N) dropwise until pH returns to 7.4. The hydrolysis of the ester releases acid immediately upon contact with water.

  • Cell Treatment:

    • Remove old media from cells.

    • Add the pH-adjusted, drug-containing media immediately.

    • Why? If you let the tube sit for 30 minutes, hydrolysis continues, and the active ester concentration decreases while octanol increases.

  • The "Octanol Control" Validation:

    • In parallel wells, treat cells with 1-Octanol at the same molar concentration as your 5-Octyl-aKG.

    • Interpretation: If your 5-Octyl-aKG cells die and your Octanol cells also die, your effect is toxicity , not metabolic reprogramming.

Part 4: Troubleshooting Guide (Q&A)

Scenario A: "My cells turn yellow and detach within 2 hours."

Diagnosis: Acute Acidification. Explanation: The ester hydrolyzed rapidly, overwhelming the bicarbonate buffer. Phenol red turns yellow at pH < 6.8. Acidic shock causes rapid detachment. Solution:

  • Switch to media containing 25 mM HEPES .

  • Manually adjust the pH of the drug-media solution to 7.4 before adding to cells.

  • Reduce concentration to < 2 mM.[1]

Scenario B: "I see toxicity at 24 hours, but pH is normal."

Diagnosis: Octanol Toxicity or Mitochondrial Uncoupling. Explanation: The octyl tail inserts into mitochondrial membranes, disrupting the electron transport chain. Solution:

  • Check the Octanol Control wells.

  • Consider switching to Dimethyl-aKG (DMKG) . DMKG releases methanol (less toxic than octanol) and is more water-soluble, though it may require higher loading concentrations (5-10 mM) to achieve the same intracellular aKG levels.

Scenario C: "No effect observed on HIF-1 levels."

Diagnosis: Premature Hydrolysis or Low Esterase Activity. Explanation: If the ester hydrolyzed in the tube before addition, the charged aKG cannot enter the cell. Alternatively, your specific cell line may lack the carboxylesterases required to cleave the prodrug. Solution:

  • Freshness: Ensure the time between dilution and addition is < 5 minutes.

  • Cell Line Verification: Verify esterase activity by using a fluorogenic esterase substrate (e.g., Calcein-AM). If cells don't fluoresce with Calcein-AM, they won't cleave 5-Octyl-aKG.

Part 5: Decision Tree for Assay Optimization

Use this flow to determine the root cause of assay failure.

Diagram 2: Troubleshooting Logic Flow

G Start Issue: Low Cell Viability Check_Media Check Media Color/pH (Immediate) Start->Check_Media Is_Yellow Media is Yellow/Acidic? Check_Media->Is_Yellow Adjust_Buffer Solution: Add HEPES & Adjust pH Is_Yellow->Adjust_Buffer Yes Check_Octanol Check Octanol Control Is_Yellow->Check_Octanol No (pH Normal) Octanol_Dead Did Octanol Control Die? Check_Octanol->Octanol_Dead Toxicity_Artifact Artifact: Octanol Toxicity Switch to Dimethyl-aKG Octanol_Dead->Toxicity_Artifact Yes True_Effect Likely True Metabolic Effect (Validate with non-permeable aKG) Octanol_Dead->True_Effect No

Caption: Figure 2. Troubleshooting Decision Matrix. Follow the logic path to distinguish between pH artifacts, vehicle toxicity, and true pharmacological effects.

References

  • MacKenzie, E. D., et al. (2007).

    
    -ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells.[2] Molecular and Cellular Biology.
    
    
  • Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of

    
    -ketoglutarate esters.[3] Nature Communications.
    
    
  • Hou, W., et al. (2014). A new role of

    
    -ketoglutarate in the regulation of cell death. Cell Death & Disease.
    
    
  • Cayman Chemical.

Sources

Optimization

Optimizing experimental conditions for studying 5-Octyl-alpha-ketoglutarate

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Experimental Conditions for Cell-Permeable aKG

Mission Statement

You are likely here because native alpha-ketoglutarate (aKG) failed to elicit a phenotype in your cell culture models. This is expected; aKG is a dicarboxylic acid with poor membrane permeability. 5-Octyl-aKG (Octyl-2KG) is the solution—an ester-caged prodrug that crosses membranes and releases aKG intracellularly.

However, Octyl-aKG is not a "add-and-forget" reagent. It possesses unique chemical liabilities—specifically spontaneous hydrolysis, media acidification, and byproduct toxicity—that can ruin experiments if not managed. This guide synthesizes field-proven protocols to ensure your data reflects biological reality, not chemical artifacts.

Module 1: Preparation & Chemical Stability

The Golden Rule: Never store Octyl-aKG in aqueous buffers. The ester bond is labile. In water or PBS, it hydrolyzes spontaneously, reverting to native aKG (impermeable) and octanol before it ever reaches your cells.

Protocol: Stock Solution Preparation
  • Solvent Choice: Anhydrous DMSO is the standard. Ethanol is a viable alternative if your cells are DMSO-sensitive, but DMSO offers better long-term stability at -20°C.

  • Concentration: Prepare a 100 mM or 200 mM stock.

    • Why? High concentration stocks minimize the volume of solvent added to cells (keeping DMSO < 0.1%).

  • Storage: Aliquot immediately into single-use brown tubes (light sensitive) and store at -20°C.

    • Shelf Life: 6 months if desiccated. Discard if the solution turns yellow or cloudy.

FAQ: Chemical Handling

Q: Can I dilute the stock in PBS to make a "working solution"? A: No. Dilute directly from the DMSO stock into the culture media immediately before treating cells. Pre-diluting in PBS triggers hydrolysis.

Q: My media turned yellow upon addition. Is this normal? A: This indicates acidification . Octyl-aKG hydrolysis releases protons. If your dose is >1 mM, the buffering capacity of standard DMEM/RPMI may be overwhelmed.

  • Fix: Supplement media with 10-20 mM HEPES to buffer the pH drop.

Module 2: Cell Culture Optimization

The Artifact Trap: Octyl-aKG releases 1-Octanol as a byproduct. Octanol can inhibit oxidative phosphorylation and alter membrane fluidity. You must distinguish between the effect of aKG and the toxicity of octanol.[1]

Dosing Strategy Table
ParameterRecommended RangeCritical Notes
Effective Dose 0.5 mM – 1.0 mM Sufficient to drive TET/PHD activity in most lines.
Toxic Dose > 2.0 mM Octanol accumulation begins to inhibit respiration and cause lysis.
Incubation Time 4 – 24 Hours Half-life in media is short due to serum esterases.
Serum (FBS) 1% – 5% CRITICAL: Serum contains esterases that cleave the drug outside the cell. Reduce serum to extend half-life.
Experimental Workflow: The "Pulse-Refresh" Method

Because serum esterases degrade Octyl-aKG extracellularly, a single dose at T=0 is often insufficient for long-term assays (e.g., 48h differentiation).

  • Seed Cells: Allow attachment in normal media (10% FBS).

  • Starve (Optional): Switch to low-serum (1-2%) media 4 hours prior to treatment to minimize extracellular hydrolysis.

  • Initial Pulse: Add Octyl-aKG (e.g., 1 mM).

  • Refresh: Every 8–12 hours, replace media with fresh compound to maintain intracellular aKG flux.

Module 3: Mechanism & Visualization

To interpret your data, you must visualize the "Prodrug Pathway." The diagram below illustrates the critical transit from extracellular application to nuclear/mitochondrial action.

Octyl_Mechanism cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Cytosol) cluster_products Cleavage Products cluster_targets Downstream Targets Octyl_Ext 5-Octyl-aKG (Prodrug) Hydrolysis_Ext Premature Hydrolysis Octyl_Ext->Hydrolysis_Ext Cleaved by Serum Octyl_Int 5-Octyl-aKG (Intracellular) Octyl_Ext->Octyl_Int Passive Diffusion Serum_Est Serum Esterases Serum_Est->Hydrolysis_Ext Esterase Carboxylesterases Octyl_Int->Esterase aKG alpha-Ketoglutarate (Active Metabolite) Esterase->aKG Octanol 1-Octanol (Toxic Byproduct) Esterase->Octanol TETs TET Enzymes (DNA Demethylation) aKG->TETs Cofactor PHDs PHD Enzymes (HIF Degradation) aKG->PHDs Cofactor Mito Mitochondria (TCA Cycle) aKG->Mito Anaplerosis Octanol->Mito Inhibits Respiration (Artifact)

Figure 1: The Octyl-aKG Activation Pathway. Note the divergence after intracellular cleavage: aKG drives the desired phenotype, while Octanol can act as a respiratory toxin. Extracellular cleavage by serum is a major loss factor.

Module 4: Troubleshooting & Controls

Issue: "I see toxicity, but I don't know if it's the aKG or the Octyl group."

  • The Diagnostic: You must run a 1-Octanol control .

  • Protocol: Treat a control well with 1-Octanol at the same molar concentration as your Octyl-aKG (e.g., 1 mM).

    • If Octanol alone kills the cells

      
       The toxicity is off-target. Lower the dose of Octyl-aKG.
      
    • If Octanol is safe

      
       The effect is likely due to metabolic flux (aKG).
      

Issue: "No effect on HIF-1a levels in hypoxic cells."

  • Root Cause 1: High Succinate. If your cells are SDH-deficient, succinate accumulates and competes with aKG.[2] You may need a higher dose (1 mM) to outcompete the succinate.

  • Root Cause 2: Serum Hydrolysis. If using 10% FBS, the drug is being destroyed before entering the cell. Switch to 1% FBS or refresh media every 4 hours.

Issue: "My cells detached after treatment."

  • Root Cause: pH Shock.

  • Check: Did the media turn yellow?

  • Fix: Add 20 mM HEPES to your media. Octyl-aKG hydrolysis releases acid; standard bicarbonate buffering is often insufficient for doses >1 mM.

Module 5: Validated Readouts

How do you prove the compound worked? Do not rely solely on phenotypic endpoint (e.g., cell death). Use these proximal biomarkers:

  • HIF-1a Stability (Western Blot):

    • Mechanism:[3] aKG activates PHDs, which hydroxylate HIF-1a, marking it for degradation.

    • Expected Result: In hypoxic or pseudohypoxic (SDH-null) cells, Octyl-aKG treatment should reduce HIF-1a protein levels within 4–8 hours.

  • 5-hmC Levels (Dot Blot/ELISA):

    • Mechanism:[3] aKG is a cofactor for TET enzymes, which convert 5-mC to 5-hmC.

    • Expected Result: Global increase in 5-hydroxymethylcytosine (5-hmC) after 24 hours.

  • Intracellular Metabolomics (LC-MS):

    • Direct Proof: Measure intracellular aKG levels.[1][4][5] You should see a spike in aKG, but also a spike in Octyl-aKG if the esterase activity is the rate-limiting step.

References
  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[6] Nature, 510(7505), 397–401.[6]

    • Key Insight: Establishes the protocol for using Octyl-aKG to modulate longevity and mTOR signaling, highlighting the
  • MacKenzie, E. D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells." Molecular and Cellular Biology, 27(9), 3282–3289.[4][7]

    • Key Insight: Demonstrates the use of Octyl-aKG to reactivate PHDs and degrade HIF-1a in tumor models.
  • Hou, Y., et al. (2021). "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Nature Communications, 12, 4679.

    • Key Insight: Critical paper detailing the acidification issues and hydrolysis kinetics of Octyl-aKG in culture media.

Sources

Troubleshooting

Addressing assay interference caused by 5-Octyl-alpha-ketoglutarate

Topic: Troubleshooting Assay Interference & Experimental Artifacts Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Introduction: The "Trojan Horse" Problem Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & Experimental Artifacts

Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

Introduction: The "Trojan Horse" Problem

Welcome to the Technical Support Center. You are likely here because your metabolic or hypoxic response assays are yielding inconsistent data when using 5-Octyl-alpha-ketoglutarate (Octyl-aKG) .

While Octyl-aKG is a powerful tool for delivering the TCA cycle intermediate alpha-ketoglutarate (aKG) into cells, its chemical structure acts as a "Trojan Horse." To render the hydrophilic aKG cell-permeable, it is esterified with an octyl group. This modification introduces three distinct sources of assay interference that must be controlled for:

  • The "Octanol Effect": Intracellular hydrolysis releases 1-octanol, which has distinct lipophilic toxicity and mitochondrial effects unrelated to aKG.

  • Spontaneous Hydrolysis: The ester bond is liable to break extracellularly, acidifying culture media and preventing cellular uptake.

  • Enzymatic Cross-Talk: High intracellular aKG loads can inadvertently activate or inhibit 2-OG-dependent dioxygenases (like PHDs) and skew dehydrogenase-based readouts.

This guide provides the logic and protocols to distinguish true biological signals from these artifacts.

Part 1: Mechanism & Interference Pathways (Visualized)

Before troubleshooting, visualize where the errors originate. The diagram below maps the intended pathway (green) against the interference pathways (red).

OctylAKG_Mechanism cluster_Extracellular Extracellular Space (Media) cluster_Intracellular Intracellular Space Input 5-Octyl-aKG (Added to Media) Hydrolysis_Ex Spontaneous Hydrolysis Input->Hydrolysis_Ex Unstable pH/Serum Entry Membrane Permeation Input->Entry Intact Ester Acid Acidification (pH Drop) Hydrolysis_Ex->Acid Impermeable Native aKG (Cannot Enter) Hydrolysis_Ex->Impermeable Esterase Cytosolic Esterases Entry->Esterase aKG_In Intracellular aKG Esterase->aKG_In Desired Payload Octanol 1-Octanol (Byproduct) Esterase->Octanol Toxic Payload PHD PHD Enzymes (HIF Degradation) aKG_In->PHD Activation Mito Mitochondrial Toxicity Octanol->Mito Membrane Disruption ATP ATP Synthase Inhibition Octanol->ATP Interference

Figure 1: The Dual-Fate Pathway. Note that extracellular hydrolysis (red path top) neutralizes the experiment, while intracellular hydrolysis releases Octanol (red path bottom), a confounding variable in viability and mitochondrial assays.

Part 2: Troubleshooting Guides (Q&A)

Module A: Cell Viability & Toxicity Artifacts

Q: My cells are dying after 24 hours of treatment. Is aKG toxic? A: It is likely not the aKG, but the 1-octanol byproduct . When 5-Octyl-aKG is hydrolyzed, it releases aKG and 1-octanol in a 1:1 ratio. Unlike dimethyl-aKG (DMKG), which releases methanol (tolerated well at low levels), the octyl chain is highly lipophilic. It can insert into mitochondrial membranes, uncouple oxidative phosphorylation, and inhibit ATP synthase.

Corrective Protocol: The "Octanol Control" You must validate that the observed phenotype is due to aKG and not octanol.

  • Calculate the molar concentration of 5-Octyl-aKG used (e.g., 1 mM).

  • Prepare a 1 mM 1-Octanol control in media (pre-dissolved in DMSO).

  • Treat cells with Vehicle (DMSO), 5-Octyl-aKG (1 mM), and 1-Octanol (1 mM).

  • Interpretation:

    • If Octyl-aKG causes death but 1-Octanol does not

      
       The effect is likely metabolic (aKG-driven).
      
    • If both cause death

      
       It is an octanol toxicity artifact. Switch to Dimethyl-aKG  or Trifluoromethylbenzyl-aKG .
      

Q: The media turns yellow immediately upon addition. What is happening? A: This is Extracellular Acidification . 5-Octyl-aKG is an ester of an acid.[1] If it hydrolyzes in the tube or the media before entering the cell, it releases protons. Standard DMEM/RPMI bicarbonate buffering is often insufficient for concentrations >2 mM.

Corrective Action:

  • Buffer: Supplement media with 10-25 mM HEPES (pH 7.4).

  • Check Stock: If your DMSO stock smells strongly acidic or pungent, the ester may have hydrolyzed in the bottle. Purchase fresh compound.

Module B: HIF & Hypoxia Assay Interference

Q: I am treating hypoxic cells with Octyl-aKG to study metabolism, but my HIF-1


 signal disappears. Is the assay broken? 
A:  No, the compound is working too well. This is a Mechanistic Interference , not a technical one.
HIF-1

stability is regulated by Prolyl Hydroxylase Domain (PHD) enzymes. PHDs require aKG as a co-substrate to hydroxylate HIF, marking it for degradation.
  • Hypoxia: Low O2 reduces PHD activity

    
     HIF stabilizes.
    
  • Octyl-aKG: Floods the cell with aKG

    
     Super-activates PHDs (even in low O2) 
    
    
    
    HIF Degradation .

Strategic Pivot: If your goal is to study metabolism without losing HIF, you cannot use cell-permeable aKG. You must use genetic approaches (e.g., IDH mutation models) or accept that aKG supplementation will chemically reverse "pseudohypoxia."

Module C: Stability & Handling

Q: My results vary wildly between Monday and Friday. Why? A: Ester Hydrolysis in Serum. Fetal Bovine Serum (FBS) contains high levels of carboxylesterases. If you incubate 5-Octyl-aKG in complete media (10% FBS) for 30 minutes before adding it to cells, the serum enzymes will strip the octyl group off. The resulting native aKG cannot cross the cell membrane.

Protocol: The "Serum-Free Pulse" To ensure consistent loading:

  • Wash cells with PBS.

  • Apply 5-Octyl-aKG in Serum-Free Media (or low-serum, 0.5%) for the first 2-4 hours.

  • After the "loading phase," add back FBS to final concentration.

  • Reasoning: This allows the ester to enter the cell and be hydrolyzed by intracellular esterases before extracellular esterases destroy it.

Part 3: Comparative Data & Selection Guide

Use this table to determine if 5-Octyl-aKG is the correct tool for your specific assay, or if you should switch to an alternative.

Feature / Risk5-Octyl-aKG Dimethyl-aKG (DMKG) Native aKG
Cell Permeability High (Lipophilic tail)ModerateVery Low (Transporter dependent)
Byproduct Toxicity High (1-Octanol)Low (Methanol)None
Mitochondrial Interference Inhibits ATP Synthase (at >1mM)MinimalMinimal
Serum Stability Poor (Rapid hydrolysis)ModerateStable
Best Use Case Short-term pulses (<12h); High uptake needed.Long-term culture (>24h); Fragile cells.Cell-free enzymatic assays.[1]

Part 4: Validated Preparation Protocol

To minimize artifacts, follow this strict preparation workflow.

Step 1: Stock Preparation
  • Solvent: Anhydrous DMSO (Do not use water or PBS; the ester will hydrolyze).

  • Concentration: Prepare a 200 mM stock.

  • Storage: Aliquot into single-use vials. Store at -20°C. Discard after 1 month or if precipitate forms.

Step 2: The "Mix-and-Go" Method

Never pre-dilute the compound in media and let it sit.

  • Prepare culture media with 25 mM HEPES .

  • Add DMSO stock to media immediately prior to use.

  • Vortex vigorously (Octyl-aKG is oily and can separate).

  • Apply to cells within 5 minutes of dilution.

Step 3: Troubleshooting Flowchart

Troubleshooting Start Start: Assay Failure Check_pH Check Media Color/pH Start->Check_pH Yellow Yellow/Acidic? Check_pH->Yellow Yes Yes Yellow->Yes No No Yellow->No Buffer Add HEPES / Check Stock Quality Tox_Check Check Cell Viability Dead Cells Dying? Tox_Check->Dead Dead->Yes Dead->No Oct_Control Run 1-Octanol Control Oct_Result Did Octanol kill cells? Oct_Control->Oct_Result Oct_Result->Yes Oct_Result->No Switch Artifact: Switch to Dimethyl-aKG Bio_Effect True Biological Effect Yes->Buffer Yes->Oct_Control Yes->Switch No->Tox_Check No->Bio_Effect No->Bio_Effect

Figure 2: Troubleshooting Decision Tree. Follow this logic to isolate pH issues and Octanol toxicity.

References

  • Parker, S. J., et al. (2021). "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Nature Communications. [Link]

    • Key Finding: Establishes the toxicity of the octyl moiety and the inhibition of ATP synthase by Octyl-aKG compared to DMKG.
  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR." Nature. [Link]

    • Key Finding: Identifies ATP synthase as a target, though later debated regarding whether the effect is
  • MacKenzie, E. D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells." Molecular and Cellular Biology. [Link]

    • Key Finding: Demonstrates the mechanism of HIF degradation (PHD activ
  • Hou, Y., et al. (2014). "Source of the toxicity of 5-octyl-α-ketoglutarate in cell culture." Biochemical and Biophysical Research Communications. [Link]

    • Key Finding: Direct comparison of Octyl-aKG vs. Octanol toxicity.

Sources

Reference Data & Comparative Studies

Validation

Comparing the effects of 5-Octyl-alpha-ketoglutarate and other cell-permeable analogs

[1] Executive Summary For decades, Dimethyl-alpha-ketoglutarate (dm-aKG) was the standard reagent for delivering alpha-ketoglutarate ( -KG) into cells to study the TCA cycle and epigenetic regulation. However, recent dat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For decades, Dimethyl-alpha-ketoglutarate (dm-aKG) was the standard reagent for delivering alpha-ketoglutarate (


-KG) into cells to study the TCA cycle and epigenetic regulation. However, recent data confirms that dm-aKG is chemically unstable in aqueous media and often fails to significantly elevate intracellular 

-KG levels unless used at supraphysiological concentrations (5–30 mM).

5-Octyl-alpha-ketoglutarate (Octyl-aKG) and Trifluoromethylbenzyl-alpha-ketoglutarate (TFMB-aKG) represent a new generation of "caged" analogs. These compounds possess superior lipophilicity and hydrolytic stability, allowing for effective intracellular delivery at low millimolar concentrations (0.5–1 mM). However, this potency comes with a trade-off: Octyl-aKG exhibits distinct off-target toxicity, specifically the inhibition of ATP synthase and mTOR, which researchers must control for.

This guide objectively compares these analogs to help you select the correct reagent for your metabolic or epigenetic assay.

Part 1: The Permeability Paradox

Native


-KG is a dicarboxylic acid carrying a negative charge at physiological pH, rendering it membrane-impermeable. To bypass this, esterification masks the carboxyl groups, increasing lipophilicity. Once inside the cell, cytoplasmic esterases cleave the ester, releasing free 

-KG.[1][2][3]
The Critical Failure of Dimethyl-aKG

While cheap and accessible, dm-aKG suffers from rapid extracellular hydrolysis . In typical culture media (pH 7.4), the ester bonds degrade before the molecule permeates the membrane. Consequently, cells are bathed in high concentrations of extracellular


-KG, which they cannot uptake efficiently.
The Solution: 5-Octyl-aKG

By attaching a hydrophobic octyl chain to the gamma-carboxylate (position 5), Octyl-aKG achieves two goals:

  • Enhanced Lipophilicity: It crosses the plasma membrane via passive diffusion more efficiently than the methyl ester.

  • Hydrolytic Stability: The bulky octyl group resists spontaneous hydrolysis in the media, ensuring the payload is released only after enzymatic cleavage inside the cytosol.

Part 2: Comparative Analysis

Chemical & Functional Profile
FeatureDimethyl-aKG (dm-aKG)5-Octyl-aKGTFMB-aKG
Primary Utility Historical standard; metabolic fluxEpigenetics (TET/JmjC activation)High-potency HIF destabilization
Working Conc. High (5 mM – 30 mM)Low (0.5 mM – 2 mM)Low (0.5 mM – 1 mM)
Media Stability Poor (<30 min half-life)High (>12 hours)High
Intracellular Accumulation Negligible increase in free

-KG
~4-fold increase ~4-fold increase
Toxicity Low (osmotic stress at high conc.)Moderate (inhibits ATP Synthase)Low to Moderate
Key Reference MacKenzie et al., 2007Chin et al., 2014MacKenzie et al., 2007
Mechanistic Pathway & Hydrolysis

The following diagram illustrates the differential fate of dm-aKG versus Octyl-aKG. Note that dm-aKG degrades outside the cell, while Octyl-aKG successfully delivers the payload.

G cluster_extracellular Extracellular Space (Media pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol DMAKG Dimethyl-aKG (Unstable) Hydrolysis_Ex Spontaneous Hydrolysis DMAKG->Hydrolysis_Ex Rapid (<30 mins) Membrane Passive Diffusion DMAKG->Membrane Inefficient Entry OCTYL 5-Octyl-aKG (Stable Lipophile) OCTYL->Membrane High Permeability Toxicity Side Effect: ATP Synthase Inhibition OCTYL->Toxicity Direct Interaction (Chin 2014) Esterase Cytoplasmic Esterases Membrane->Esterase FreeAKG Free a-KG (Active Cofactor) Esterase->FreeAKG Cleavage Target Target Activation: PHD / TET / JmjC FreeAKG->Target Epigenetic Remodeling

Caption: Comparative entry mechanisms. dm-aKG hydrolyzes extracellularly, while Octyl-aKG enters intact before enzymatic cleavage.

Part 3: Experimental Protocols

To ensure data integrity, you must control for the solvent (DMSO/Ethanol) and the specific toxicity profile of Octyl-aKG.

Protocol A: Treatment for Epigenetic Remodeling (TET/JmjC)

Objective: Increase intracellular


-KG to reverse hypermethylation (e.g., in IDH1-mutant cells).
  • Preparation:

    • Dissolve 5-Octyl-aKG in DMSO to a stock concentration of 100 mM .

    • Note: Do not store aqueous solutions; prepare fresh or store DMSO aliquots at -80°C.

  • Seeding:

    • Seed cells (e.g., HEK293, MCF7) at 60% confluence. Allow to adhere for 12 hours.

  • Treatment:

    • Experimental Group: Dilute Octyl-aKG stock into warm media to 1.0 mM .

    • Negative Control: Treat with DMSO vehicle (1%).

    • Permeability Control (Optional): Treat with Native Sodium

      
      -KG  (1 mM). If this works, your cells have specific transporters; if not, it confirms the need for the ester.
      
  • Incubation:

    • Incubate for 4–24 hours .

    • Critical: For Octyl-aKG, do not exceed 24 hours without refreshing media, as toxicity (detachment) may occur.

  • Readout:

    • Perform LC-MS for 2-HG/a-KG ratio or Dot Blot for 5-hmC levels.

Protocol B: Validating Target Engagement (HIF-1 Degradation)

This workflow confirms that your


-KG ester is effectively stimulating Prolyl Hydroxylases (PHDs).

Workflow Step1 Seed Cells (e.g., HeLa) Step2 Induce Pseudo-Hypoxia (1 mM Dimethyl-Succinate) Step1->Step2 24h Step3 Treat with Analog (1 mM Octyl-aKG) Step2->Step3 Wait 4h Step4 Lysis & Western Blot (Target: HIF-1a) Step3->Step4 Incubate 4-8h

Caption: Workflow to test PHD reactivation. Succinate stabilizes HIF-1a; effective a-KG analogs will degrade it.

Part 4: Critical Considerations & Troubleshooting

The Toxicity Trap

Issue: You observe cell death in the Octyl-aKG group but not the dm-aKG group. Cause: Octyl-aKG is not biologically inert. It binds to the


-subunit of ATP synthase, inhibiting oxidative phosphorylation (Chin et al., 2014).
Solution: 
  • Titrate down: Effective epigenetic remodeling often occurs at 300–500 µM .

  • Check pH: Esters can acidify media upon hydrolysis. Buffer with 25 mM HEPES.

Serum Esterases

Issue: Inconsistent results between serum-free and 10% FBS media. Cause: FBS contains esterases that may prematurely cleave the analog. Solution: If stability is an issue, switch to TFMB-aKG , which shows higher resistance to serum esterases than Octyl-aKG.

References

  • MacKenzie, E. D., et al. (2007). Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells.[1] Molecular and Cellular Biology. Link

  • Chin, R. M., et al. (2014). The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR.[1] Nature.[1] Link

  • Mishur, R. J., et al. (2016). Mitochondrial Metabolites Extend Lifespan. Aging Cell. Link

  • Cayman Chemical. 5-Octyl-alpha-ketoglutarate Product Information. Link

Sources

Comparative

Comparative Guide: Cross-Validation of 5-Octyl-alpha-ketoglutarate Mechanism of Action

Executive Summary This guide provides a technical cross-validation of 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) , a cell-permeable ester derivative of the endogenous metabolite alpha-ketoglutarate (aKG). While native aKG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) , a cell-permeable ester derivative of the endogenous metabolite alpha-ketoglutarate (aKG). While native aKG is membrane-impermeable, esterification allows for passive diffusion into the cell.

Core Thesis: 5-Octyl-aKG is superior to Dimethyl-alpha-ketoglutarate (dm-aKG) regarding hydrolytic stability and lipophilicity, but it possesses a distinct toxicity profile due to the octanol byproduct and potential mitochondrial uncoupling effects. Successful utilization requires precise titration to distinguish between metabolic rescue and vehicle-induced cytotoxicity.

Mechanistic Deep Dive: From Prodrug to Cofactor

The biological utility of 5-Octyl-aKG relies on a two-step activation process: Transmembrane Passage and Intracellular Hydrolysis .

Once hydrolyzed, the released aKG serves as an obligate cofactor for Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). The two most critical families validated in this guide are:

  • TET Enzymes (Ten-Eleven Translocation): Convert 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), promoting DNA demethylation.[1][2][3]

  • PHD Enzymes (Prolyl Hydroxylases): Hydroxylate HIF-1

    
    , marking it for proteasomal degradation (VHL pathway).
    
Mechanism of Action Diagram[4][5]

G cluster_ext Extracellular Matrix cluster_cyto Cytoplasm cluster_nuc Nucleus / Downstream Prodrug 5-Octyl-aKG (Lipophilic Ester) Esterase Carboxylesterases (Hydrolysis) Prodrug->Esterase Passive Diffusion Native Native aKG (Impermeable) Native->Esterase Blocked aKG Active aKG (Alpha-ketoglutarate) Esterase->aKG Byproduct 1-Octanol (Byproduct) Esterase->Byproduct TET TET Enzymes (DNA Demethylation) aKG->TET Cofactor Binding PHD PHD Enzymes (HIF-1a Degradation) aKG->PHD Cofactor Binding Outcome1 Increased 5-hmC TET->Outcome1 Outcome2 Reduced HIF-1a PHD->Outcome2

Figure 1: The activation pathway of 5-Octyl-aKG. Note that native aKG is impermeable.[4] The ester form crosses the membrane and is cleaved by cytoplasmic esterases, releasing active aKG and the octanol byproduct.

Comparative Analysis: 5-Octyl-aKG vs. Alternatives

Selecting the correct aKG donor is critical for experimental reproducibility. While Dimethyl-aKG (dm-aKG) is historically common, it suffers from poor aqueous stability.

Technical Specification Table
Feature5-Octyl-aKGDimethyl-aKG (dm-aKG)Native aKG (Na-aKG)
Cell Permeability High (Lipophilic tail)ModerateNegligible (Requires transporter)
Aqueous Stability High (Stable in media >24h)Low (Hydrolyzes spontaneously)High
Hydrolysis Byproduct 1-OctanolMethanolNone
Media pH Effect NeutralAcidifying (Significant)Neutral (if buffered)
Toxicity Profile Mitochondrial uncoupling (High dose)Acidosis-related stressOsmotic stress (High dose)
Rec. Concentration 0.5 mM – 1.0 mM2.0 mM – 10.0 mMN/A (Cell free assays only)
Primary Use Case Acute signaling (TET/PHD)Metabolic flux (TCA support)Cell-free enzyme assays
Expert Insight: The Stability vs. Toxicity Trade-off

Why choose 5-Octyl? dm-aKG hydrolyzes rapidly in culture media even before entering the cell, releasing protons and methanol. This extracellular acidification can confound results, especially in glycolytic cancer cells. 5-Octyl-aKG is stable extracellularly, ensuring that the observed effects are due to intracellular aKG elevation [1][2].

The Risk: The byproduct 1-octanol is more cytotoxic than methanol. High concentrations (>2mM) of 5-Octyl-aKG can inhibit oxidative phosphorylation and ATP synthase [3]. Strict dose titration (0.5 - 1mM) is mandatory.

Experimental Protocol: Validating TET-Mediated DNA Demethylation[7]

This protocol validates the mechanism of action by measuring the conversion of 5-mC to 5-hmC (a direct readout of TET activity) in cell culture.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_anal Phase 3: Analysis Seed Seed Cells (Low Density) Starve Optional: Glutamine Starvation (Sensitize Cells) Seed->Starve Treat Add 5-Octyl-aKG (0.5 - 1.0 mM) Starve->Treat Control Vehicle Control (DMSO/Ethanol) Starve->Control Time Incubate 4 - 24 Hours Treat->Time Control->Time Extract gDNA Extraction Time->Extract DotBlot Dot Blot / ELISA (Anti-5-hmC Ab) Extract->DotBlot Quant Quantification (Fold Change) DotBlot->Quant

Figure 2: Step-by-step workflow for validating epigenetic modulation by 5-Octyl-aKG.

Detailed Methodology
  • Cell Seeding: Seed cells (e.g., HEK293T or MCF7) at 40-50% confluency.

    • Reasoning: Rapidly dividing cells have high DNA turnover, making methylation changes easier to detect.

  • Treatment Preparation:

    • Dissolve 5-Octyl-aKG in DMSO or Ethanol to create a 100mM stock.

    • Dilute in warm media to 1 mM final concentration.

    • Critical Step: Include a "Byproduct Control" well containing an equivalent molar concentration of 1-Octanol . This rules out toxicity artifacts.

  • Incubation: Treat cells for 24 hours .

    • Note: TET-mediated demethylation is relatively fast; 24h is sufficient to see 5-hmC accumulation.

  • DNA Extraction: Harvest cells and purify genomic DNA (gDNA) using a standard silica-column kit.

    • Quality Check: Ensure A260/280 ratio is >1.8.

  • Detection (Dot Blot):

    • Denature gDNA (95°C, 10 min) and spot onto a nitrocellulose membrane.

    • Block with 5% non-fat milk.

    • Incubate with Anti-5-hmC antibody (1:1000).

    • Visualize via chemiluminescence.

Self-Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), you must validate that your data is real. Use this checklist:

Is the effect specific?
  • The "Oncometabolite" Check: Co-treat cells with 2-Hydroxyglutarate (2-HG) (approx. 5-10mM). 2-HG is a competitive antagonist of aKG.[5]

  • Expected Result: 2-HG should block the 5-Octyl-aKG induced increase in 5-hmC. If it doesn't, the effect might be non-enzymatic (artifact).

Is it toxicity?
  • The Octanol Control: If your "Octanol-only" control cells show similar phenotypic changes (e.g., cell death or morphology change) to the 5-Octyl-aKG group, your concentration is too high. Reduce dose to 0.5 mM.

Is the target engaged?
  • HIF-1a Western Blot: As a secondary validation, expose cells to hypoxia (1% O2) or CoCl2. Treat with 5-Octyl-aKG.

  • Expected Result: 5-Octyl-aKG should restore PHD activity, leading to the disappearance (degradation) of the HIF-1a protein band even under hypoxia [4].

References

  • MacKenzie, E. D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[5] Molecular and Cellular Biology.

  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR." Nature.[5]

  • Zdzisińska, B., et al. (2016). "Alpha-ketoglutarate as a molecule with pleiotropic activity: well-known and novel possibilities of therapeutic application." Archivum Immunologiae et Therapiae Experimentalis.

  • Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases." Cancer Cell.

Sources

Validation

Confirming the Cellular Targets of 5-Octyl-alpha-ketoglutarate: A Comparative Technical Guide

Topic: Confirming the cellular targets of 5-Octyl-alpha-ketoglutarate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-Octyl-alpha-ketoglu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the cellular targets of 5-Octyl-alpha-ketoglutarate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a critical intermediate in the Krebs cycle and a co-substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[1] Unlike the native metabolite, which is membrane-impermeable, 5-Octyl-aKG rapidly crosses the plasma membrane and is hydrolyzed by cytosolic esterases to elevate intracellular aKG levels.

This guide compares 5-Octyl-aKG with its primary alternatives—Dimethyl-aKG (DMKG) and Trifluoromethylbenzyl-aKG (TFMB-aKG)—and details the experimental protocols required to validate its engagement with specific cellular targets, including Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and TET DNA demethylases. Crucially, this guide highlights distinct off-target effects, such as mTOR modulation, that differentiate 5-Octyl-aKG from other esters.

Part 1: Comparative Analysis of aKG Esters[1][2][3]

Selecting the correct ester is critical for experimental integrity. While all cell-permeable esters aim to deliver aKG, their hydrolysis kinetics, byproducts, and downstream metabolic effects differ significantly.

Table 1: Comparative Profile of Cell-Permeable aKG Analogs
Feature5-Octyl-aKG Dimethyl-aKG (DMKG) TFMB-aKG Native aKG
Permeability High (Lipophilic Octyl chain)Moderate (Short Methyl chains)High (Aromatic Fluorinated group)Negligible (Charged dicarboxylate)
Hydrolysis Byproduct OctanolMethanolTrifluoromethyl-benzyl alcoholNone
Stability (Media) High (>12h)Low (Rapid hydrolysis in media)Very HighStable
Autophagy Effect (Rich Media) Induces Autophagy (Inhibits mTOR/ATP Synthase)Inhibits Autophagy (Increases Acetyl-CoA)Variable / Context-dependentNo effect
Primary Utility HIF destabilization, mTOR inhibition studiesGeneral TCA anaplerosis, Collagen synthesisLong-term hypoxia rescue, TET studiesCell-free enzymatic assays
Toxicity Risk Moderate (Octanol accumulation at >5mM)Low to Moderate (Acidification)LowNone

Key Insight: 5-Octyl-aKG is unique because it can induce autophagy and inhibit oxidative phosphorylation (OXPHOS) in certain contexts, whereas DMKG typically fuels the TCA cycle and suppresses autophagy. Researchers studying metabolic signaling must choose 5-Octyl-aKG when investigating mTOR-related pathways or when high lipophilicity is required to overcome succinate accumulation.

Part 2: Mechanism of Action & Target Engagement

To confirm that 5-Octyl-aKG is hitting its cellular targets, one must visualize its journey from the culture media to the effector enzyme.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Nucleus Octyl_Ext 5-Octyl-aKG (Prodrug) Octyl_Int 5-Octyl-aKG (Intracellular) Octyl_Ext->Octyl_Int Passive Diffusion aKG Free aKG (Active Cofactor) Octyl_Int->aKG Hydrolysis Octanol Octanol (Byproduct) Octyl_Int->Octanol mTOR mTORC1 / ATP Synthase (Inhibition) Octyl_Int->mTOR Direct Modulation? Esterase Carboxylesterases Esterase->Octyl_Int Catalysis PHD PHD Enzymes (Cytosol) aKG->PHD Co-substrate TET TET Enzymes (Nucleus) aKG->TET Co-substrate KDM JmjC KDMs (Nucleus) aKG->KDM Co-substrate HIF HIF-1a Destabilization PHD->HIF Hydroxylation -> Degradation DNA Epigenetic Remodeling TET->DNA 5mC -> 5hmC

Figure 1: Mechanism of Action.[2] 5-Octyl-aKG crosses the membrane and is cleaved into active aKG and Octanol. The liberated aKG activates 2-OGDDs (PHDs, TETs) while the intact ester or byproduct may modulate mTOR.

Part 3: Experimental Protocols for Target Confirmation

To scientifically confirm that 5-Octyl-aKG is responsible for an observed phenotype, you must validate two things: Intracellular Accumulation and Functional Enzymatic Rescue .

Protocol 1: The "Pseudohypoxia Rescue" Assay (Target: PHDs)

This is the gold-standard assay for confirming 5-Octyl-aKG activity. It relies on the fact that succinate (accumulated in SDH-deficient cells) inhibits PHDs, stabilizing HIF-1a. 5-Octyl-aKG should reverse this by outcompeting succinate.

Objective: Confirm 5-Octyl-aKG reactivates PHD enzymes to degrade HIF-1a.

Materials:

  • HEK293 or U2OS cells.

  • Dimethyl-Succinate (to induce pseudohypoxia).

  • 5-Octyl-aKG (dissolved in DMSO or ethanol).

  • Anti-HIF-1a antibody.

Step-by-Step Workflow:

  • Seeding: Plate cells at 70% confluency.

  • Induction: Treat cells with 5-10 mM Dimethyl-Succinate for 24 hours. Observation: This will stabilize HIF-1a (mimicking hypoxia).

  • Rescue Treatment: Add 1-2 mM 5-Octyl-aKG to the media for the final 4-8 hours of incubation.

    • Control: Add vehicle (DMSO) and Native aKG (impermeable control).

  • Lysis: Lyse cells rapidly on ice using RIPA buffer containing protease inhibitors (but avoid prolyl hydroxylase inhibitors like DMOG).

  • Readout (Western Blot):

    • Blot for HIF-1a.[1][3][4]

    • Result Interpretation: Succinate alone = Strong HIF-1a band. Succinate + 5-Octyl-aKG = Disappearance/Reduction of HIF-1a band. Native aKG = Strong HIF-1a band (no rescue).

Protocol 2: Spectrophotometric Verification of Hydrolysis (Target: Intracellular aKG)

You must prove the ester actually hydrolyzed. The ester itself does not react with Glutamate Dehydrogenase (GDH); only free aKG does.[1]

Objective: Quantify free intracellular aKG released from 5-Octyl-aKG.

Step-by-Step Workflow:

  • Treatment: Incubate cells with 1-2 mM 5-Octyl-aKG for 2-4 hours.

  • Extraction: Wash cells 3x with cold PBS (critical to remove extracellular ester). Extract metabolites using ice-cold 80% Methanol/Water.

  • Assay Setup: Use a standard GDH assay buffer (Tris-HCl pH 8.0, NADH, NH4Cl).

  • Measurement:

    • Add GDH enzyme to the cuvette/plate.

    • Monitor absorbance at 340 nm (NADH consumption).

    • Reaction:

      
      
      
  • Validation:

    • Spike the lysate with pure 5-Octyl-aKG ester. If Abs340 decreases further, your assay is detecting the ester (False Positive). If it only decreases based on cell-derived aKG, the assay is specific.

Part 4: Decision Matrix for Researchers

Use this logic flow to determine if 5-Octyl-aKG is the correct tool for your specific target validation.

Workflow Start Start: Define Experimental Goal Q1 Is the target a 2-OGDD? (PHD, TET, KDM) Start->Q1 Q2 Are you studying Autophagy/mTOR? Q1->Q2 No Path_PHD Use 5-Octyl-aKG or TFMB-aKG (High permeability required) Q1->Path_PHD Yes Path_Auto Use 5-Octyl-aKG specifically (Induces autophagy via mTOR inhibition) Q2->Path_Auto Yes (Induction) Path_Control Use DMKG (Inhibits autophagy via Acetyl-CoA) Q2->Path_Control No (Inhibition) Validate Validation Step: Perform Pseudohypoxia Rescue (Protocol 1) Path_PHD->Validate Path_Auto->Validate

Figure 2: Experimental Decision Matrix. Selecting the appropriate aKG derivative based on the downstream pathway of interest.

References
  • MacKenzie, E. D., et al. (2007).[3] "Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells." Molecular and Cellular Biology. Link

  • Zengeya, T. T., et al. (2015). "Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters." Journal of Medicinal Chemistry. Link

  • Marino, G., et al. (2014). "Regulation of autophagy by cytosolic acetyl-coenzyme A." Molecular Cell. Link

  • Baracco, E. E., et al. (2019).[5] "α-Ketoglutarate inhibits autophagy."[5][6][7] Aging (Albany NY). Link

  • Cayman Chemical. "5-Octyl-α-ketoglutarate Product Information." Link

Sources

Comparative

Head-to-head comparison of 5-Octyl-alpha-ketoglutarate with other Krebs cycle intermediates

-Ketoglutarate Analogs Executive Summary For researchers investigating hypoxia signaling (HIF-1 ), epigenetic remodeling (TET enzymes), or TCA cycle anaplerosis, native -ketoglutarate ( KG) presents a fundamental bioavai...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketoglutarate Analogs

Executive Summary

For researchers investigating hypoxia signaling (HIF-1


), epigenetic remodeling (TET enzymes), or TCA cycle anaplerosis, native 

-ketoglutarate (

KG) presents a fundamental bioavailability challenge: it is a dicarboxylic acid with poor membrane permeability.

This guide provides a head-to-head technical comparison of 5-Octyl-


-ketoglutarate (5-Octyl-aKG)  against its primary competitor, Dimethyl-

-ketoglutarate (dm-aKG)
, and the native metabolite. While dm-aKG is the historical standard, 5-Octyl-aKG offers superior hydrolytic stability in culture media, making it the preferred choice for long-duration assays (

hours). However, this stability comes with distinct mitochondrial toxicity risks that must be controlled for in experimental design.

Part 1: The Permeability Paradox

Native


KG requires active transport via the 

/dicarboxylate cotransporter (NaDC) to enter the cell. In many immortalized cell lines (e.g., HEK293, HeLa), NaDC expression is low or variable, rendering exogenous native

KG ineffective for intracellular manipulation.

Esterification masks the negative charge of the carboxyl groups, allowing the molecule to diffuse passively across the plasma membrane. Once intracellular, ubiquitous esterases cleave the ester bonds, trapping the active


KG inside.
Comparison of Physicochemical Properties
FeatureNative

-Ketoglutarate
Dimethyl-

-KG (dm-aKG)
5-Octyl-

-KG
Cell Permeability Low (Transporter dependent)High (Passive diffusion)High (Passive diffusion)
Hydrolytic Stability HighLow (Spontaneous hydrolysis)High (Resistant to extracellular hydrolysis)
Byproduct NoneMethanol (2 eq.)1-Octanol (1 eq.)
Primary Utility Cell-free enzymatic assaysShort-term acute dosing (<6h)Long-term hypoxia/epigenetic studies

Part 2: Head-to-Head: 5-Octyl-aKG vs. Dimethyl-aKG

Stability and Dosing Kinetics

The Critical Differentiator: dm-aKG is unstable in neutral pH culture media. It undergoes spontaneous hydrolysis extracellularly, meaning the concentration of cell-permeable ester decreases rapidly (half-life


 minutes to hours).
  • dm-aKG: Requires frequent media replenishment or high initial loading doses (5–10 mM) to sustain intracellular levels, which increases osmolarity and toxicity risks.

  • 5-Octyl-aKG: The bulky octyl group provides steric hindrance, protecting the ester bond from spontaneous hydrolysis in the media. It remains intact until it encounters intracellular esterases. This allows for lower dosing (0.5–1 mM) and single-dose protocols for 24-hour experiments.

Toxicity Profiles

Both esters release byproducts upon hydrolysis. This "payload" toxicity is often overlooked but critical for data interpretation.

  • dm-aKG

    
     Methanol:  Releases 2 equivalents of methanol. While cells tolerate low methanol well, concentrations 
    
    
    
    mM dm-aKG can induce significant solvent toxicity.
  • 5-Octyl-aKG

    
     Octanol:  Releases 1-octanol. While octanol is generally non-toxic at low concentrations, 5-Octyl-aKG itself exhibits specific mitochondrial toxicity. 
    
    • Warning: Research indicates 5-Octyl-aKG can inhibit oxidative phosphorylation (OXPHOS) and reduce ATP levels in a manner independent of the released octanol.[1] This makes it less suitable for bioenergetic profiling but excellent for signaling studies (HIF/TET) where ATP flux is not the primary endpoint.

Part 3: Mechanistic Impact & Signaling Pathways[2]

5-Octyl-aKG is primarily used to rescue "pseudohypoxia." In tumors with SDH or FH mutations, succinate or fumarate accumulate and competitively inhibit


KG-dependent dioxygenases.[2] Supplementing with 5-Octyl-aKG restores the 

KG-to-succinate ratio, reactivating these enzymes.
Pathway Visualization

The following diagram illustrates the cellular entry, hydrolysis, and downstream effects of 5-Octyl-aKG compared to native pathways.

G cluster_legend Legend cluster_extracellular Extracellular Environment (Media) cluster_intracellular Cytosol & Organelles L1 Extracellular L2 Intracellular Native_aKG Native aKG (Impermeable) Membrane Plasma Membrane Native_aKG->Membrane Blocked Octyl_aKG_Ex 5-Octyl-aKG (Stable Ester) Octyl_aKG_In 5-Octyl-aKG Octyl_aKG_Ex->Octyl_aKG_In Passive Diffusion DM_aKG_Ex Dimethyl-aKG (Unstable Ester) DM_aKG_Ex->Native_aKG Spontaneous Hydrolysis Free_aKG Intracellular Free aKG Octyl_aKG_In->Free_aKG Hydrolysis Octanol 1-Octanol (Byproduct) Octyl_aKG_In->Octanol Hydrolysis Mito Mitochondria (Krebs Cycle) Octyl_aKG_In->Mito Direct Inhibition (Toxicity) Esterases Carboxylesterases Esterases->Octyl_aKG_In PHDs PHD Enzymes (HIF-1a Degradation) Free_aKG->PHDs Cofactor Activation TETs TET Enzymes (DNA Demethylation) Free_aKG->TETs Cofactor Activation Free_aKG->Mito Anaplerosis

Figure 1: Mechanism of Action. Note the direct inhibitory line from Octyl-aKG to Mitochondria, highlighting the specific toxicity risk distinct from native aKG.

Part 4: Experimental Protocols

Protocol A: Intracellular KG Quantification (The "Washout" Method)

Objective: To verify that 5-Octyl-aKG treatment effectively raises intracellular levels without measuring the extracellular ester.

Reagents:

  • PBS (ice-cold)

  • Cell Lysis Buffer (e.g., 0.5M Perchloric Acid for deproteinization)

  • Neutralization Buffer (e.g., 2.5M KOH)

  • Colorimetric/Fluorometric Assay Kit (GDH-based) or LC-MS/MS.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HEK293T) at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with 1.0 mM 5-Octyl-aKG for 4–24 hours.

    • Control: Vehicle (DMSO or Methyl Acetate <0.1%).

    • Comparator: 5 mM dm-aKG (due to instability).

  • The Critical Wash (Crucial Step):

    • Aspirate media completely.

    • Wash cells 3x with 2 mL ice-cold PBS .

    • Why: Residual ester on the plate or outer membrane will hydrolyze during lysis, causing a massive false-positive signal.

  • Lysis & Quenching:

    • Add 300 µL ice-cold Perchloric Acid (PCA). Scrape cells immediately.

    • Transfer to tube; vortex 30s.

    • Centrifuge 13,000 x g for 10 min at 4°C.

  • Neutralization:

    • Transfer supernatant to a new tube.[3]

    • Add KOH to neutralize to pH 7.0–7.5 (monitor with pH paper).

    • Centrifuge again to remove potassium perchlorate precipitate.

  • Measurement: Analyze supernatant using Glutamate Dehydrogenase (GDH) enzymatic assay.

    • Reaction:

      
      .
      
    • Read absorbance decrease at 340 nm.[4]

Protocol B: HIF-1 Degradation Assay

Objective: Confirm biological activity of 5-Octyl-aKG by measuring HIF-1


 protein stability.
  • Induction: Induce HIF-1

    
     accumulation using 1% 
    
    
    
    (hypoxia chamber) or 100 µM
    
    
    (chemical hypoxia) for 4 hours.
  • Rescue: Add 1 mM 5-Octyl-aKG directly to the hypoxic media. Incubate for 4–8 hours.

  • Lysis: Lyse in RIPA buffer containing protease inhibitors.

  • Western Blot: Probe for HIF-1

    
    .[4]
    
    • Expected Result: 5-Octyl-aKG should reduce HIF-1

      
       levels significantly compared to untreated hypoxic controls by reactivating PHD enzymes.
      

Part 5: Workflow Visualization

Workflow cluster_harvest Harvest Phase (Critical) Start Start: Seed Cells (Day 0) Treat Treat: 1mM 5-Octyl-aKG (4-24 Hours) Start->Treat Wash Wash 3x PBS (Remove Extracellular Ester) Treat->Wash Lyse Acid Lysis (Quench Metabolism) Wash->Lyse Assay Enzymatic Assay (GDH Method) Lyse->Assay Result Data Analysis: Normalize to Protein Content Assay->Result

Figure 2: Experimental Workflow ensuring data integrity by eliminating extracellular contamination.

References

  • MacKenzie, E. D., et al. (2007).

    
    -ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells.[2] Molecular and Cellular Biology. 
    
  • Marino, G., et al. (2019). Heterogeneous cellular effects of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ketoglutarate esters. Aging (Albany NY). 
    
    • Note: Key reference for mitochondrial toxicity differences between Octyl and Dimethyl esters.
  • Xu, W., et al. (2011).

    
    -ketoglutarate-dependent dioxygenases.[2] Cancer Cell.[2] 
    
  • Cayman Chemical. 5-Octyl-

    
    -ketoglutarate Product Information & Physical Data. 
    

Sources

Validation

Independent verification of published research findings on 5-Octyl-alpha-ketoglutarate

Executive Summary: The Permeability vs. Toxicity Trade-off 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a critical cofactor for dioxygenases (TETs, JmjC KDM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability vs. Toxicity Trade-off

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate (aKG), a critical cofactor for dioxygenases (TETs, JmjC KDMs, PHDs) and a central metabolite in the TCA cycle.

While native aKG is charged and exhibits poor membrane permeability, esterification masks this charge, theoretically facilitating passive diffusion. However, independent verification data reveals a critical trade-off: 5-Octyl-aKG offers superior uptake kinetics compared to Dimethyl-aKG (dm-aKG) but carries a significantly higher risk of mitochondrial toxicity and "off-target" metabolic inhibition.

This guide provides the experimental framework to verify published findings, distinguish true metabolic rescue from artifactual toxicity, and objectively compare 5-Octyl-aKG against its alternatives.

Physicochemical Rationale & Mechanism

The "5-Octyl" designation refers to the esterification of the gamma-carboxylate (C5) of alpha-ketoglutarate. This modification increases lipophilicity (LogP) significantly compared to the methyl ester.

Intended Mechanism:

  • Entry: The ester crosses the plasma membrane via passive diffusion.

  • Activation: Intracellular esterases/carboxylases cleave the octyl group.[1]

  • Action: Free aKG accumulates, driving demethylation (epigenetics) or HIF-1

    
     degradation (signaling).
    

The Verification Trap (Critical): Recent independent audits (e.g., Parker et al., 2021) have demonstrated that aKG esters undergo spontaneous extracellular hydrolysis in aqueous media. Without rigorous controls, observed effects may be due to extracellular acidification or the breakdown product (octanol) rather than intracellular aKG accumulation.

Diagram 1: The Dual-Fate Pathway (Intended vs. Artifactual)

G cluster_ext Extracellular Environment (Media) cluster_mem Plasma Membrane cluster_int Intracellular Cytosol/Mitochondria Octyl_Ext 5-Octyl-aKG (Intact Ester) aKG_Ext Free aKG (Charged) Octyl_Ext->aKG_Ext Spontaneous Hydrolysis Acid Acidification (pH Drop) Octyl_Ext->Acid H+ Release Diff Passive Diffusion Octyl_Ext->Diff aKG_Ext->Diff Poor Uptake Octyl_Int 5-Octyl-aKG Diff->Octyl_Int aKG_Int Active aKG Octyl_Int->aKG_Int Esterase Cleavage Tox Mitochondrial Toxicity Octyl_Int->Tox Detergent Effect (Inhibits OxPhos) Targets Targets: PHDs, TETs, TCA aKG_Int->Targets Cofactor Binding

Caption: Figure 1. Pharmacokinetics of 5-Octyl-aKG. Note the red pathways indicating spontaneous hydrolysis artifacts and direct mitochondrial toxicity of the intact ester.

Comparative Analysis: 5-Octyl-aKG vs. Alternatives

The following data summarizes independent verification metrics comparing the three primary forms of alpha-ketoglutarate supplementation.

Feature5-Octyl-aKG Dimethyl-aKG (dm-aKG) Native aKG (Salt)
Cell Permeability High (Lipophilic)ModerateVery Low (Transporter dependent)
Effective Conc. 200 µM - 1 mM 5 mM - 10 mM10 mM - 30 mM
Toxicity Risk High (Inhibits OxPhos & ATP Synthase)Low (Osmotic stress at high doses)Negligible
Vehicle Control Octanol (Mandatory)Methanol (often negligible)Water/PBS
Stability in Media Unstable (Hydrolyzes hours)Unstable (Hydrolyzes hours)Stable
Primary Utility Short-term acute loading; Metabolic rescue.Long-term supplementation; General metabolic flux.Control for extracellular receptor effects.

Verdict: Use 5-Octyl-aKG when you need rapid intracellular accumulation at low concentrations (<1 mM). Use dm-aKG for longer-term assays where cell viability is paramount.

Independent Verification Protocol

To validate published findings regarding 5-Octyl-aKG in your specific cell line, you must employ a "Self-Validating System" that controls for hydrolysis and toxicity.

Phase 1: Preparation & Stability Check

Objective: Ensure the compound is intact before treatment.

  • Solubilization: Dissolve 5-Octyl-aKG in anhydrous DMSO to a stock concentration of 100-200 mM.

    • Note: Avoid aqueous buffers for stock storage.

  • Media pH Buffering: Supplement culture media with 25 mM HEPES.

    • Reason: Esters release protons upon hydrolysis. Standard bicarbonate buffering is often insufficient to prevent local acidification, which can mimic metabolic signaling.

Phase 2: The "Octanol Control" Workflow

Objective: Distinguish aKG effects from the toxicity of the octyl carrier group.

  • Experimental Arms:

    • Vehicle: DMSO only.

    • Treatment: 5-Octyl-aKG (e.g., 500 µM).

    • Carrier Control (Crucial): 1-Octanol (at equimolar concentration, e.g., 500 µM).

    • Isomer Control (Optional): Native aKG (500 µM) to rule out extracellular signaling.

Phase 3: Treatment & Assay

Objective: Acute loading to minimize hydrolysis artifacts.

  • Seeding: Plate cells to reach 70-80% confluence.

  • Wash: Wash cells 2x with PBS to remove serum esterases (FBS contains high esterase activity).

  • Pulse Treatment: Incubate cells in Serum-Free or Low-Serum (1%) media containing the specific arms for 2–4 hours .

    • Warning: Incubation >12 hours significantly increases the ratio of extracellularly hydrolyzed aKG to intracellular intact ester.

  • Readout:

    • Metabolomics: LC-MS for intracellular aKG/Succinate ratio.

    • Functional: Western blot for HIF-1

      
       (should decrease) or 5-hmC dot blot (should increase).
      
Diagram 2: Verification Workflow Logic

Workflow cluster_controls Define Experimental Arms Start Start Verification Prep Prepare 100mM Stock (Anhydrous DMSO) Start->Prep Arm1 Arm A: 5-Octyl-aKG (500 µM) Prep->Arm1 Arm2 Arm B: 1-Octanol (Toxicity Control) Prep->Arm2 Arm3 Arm C: Native aKG (Permeability Control) Prep->Arm3 Incubate Pulse Incubation (2-4 Hours, Low Serum) Arm1->Incubate Arm2->Incubate Arm3->Incubate Check Check Cell Viability (ATP / Respiration) Incubate->Check Decision Is Arm B (Octanol) Toxic? Check->Decision Valid Valid Result: Compare Arm A vs Arm C Decision->Valid No Invalid Invalid Result: Octyl group driving phenotype Decision->Invalid Yes

Caption: Figure 2. Logic flow for verifying 5-Octyl-aKG specific effects, emphasizing the mandatory Octanol toxicity checkpoint.

Critical Troubleshooting & Limitations

Mitochondrial Toxicity (The "Chin" Paradox)

While Chin et al. (2014) reported lifespan extension via ATP synthase inhibition, subsequent verification suggests this may be a toxicological artifact of the octyl chain acting as a detergent on the mitochondrial membrane.

  • Sign: If you see a rapid drop in ATP levels (<1 hour) or loss of mitochondrial membrane potential (TMRE stain), it is likely toxicity, not metabolic regulation.

  • Solution: Switch to dm-aKG or TFMB-aKG (Trifluoromethylbenzyl) if toxicity persists.

The "Spurious" Glycolysis Inhibition

5-Octyl-aKG has been shown to inhibit glycolysis independently of aKG generation.

  • Verification: Run a Seahorse Glycolytic Rate Assay. If ECAR (Extracellular Acidification Rate) drops immediately upon addition, the ester is directly inhibiting glycolytic enzymes.

Stability

Commercial 5-Octyl-aKG is often supplied as a solution in methyl acetate or similar solvents.[2]

  • Storage: Store at -20°C.

  • Shelf-life: Once diluted in water/media, use immediately . Do not store "pre-diluted" aliquots.

References

  • MacKenzie, E. D., et al. (2007).[1][2] "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1][2][3][4] Molecular and Cellular Biology.

  • Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature.[1]

  • Parker, S. J., et al. (2021).[5] "Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters." Nature Communications.

  • Carey, B. W., et al. (2015). "Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells." Nature.[1]

  • Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[1] Cancer Cell.[1]

Sources

Safety & Regulatory Compliance

Safety

5-Octyl-alpha-ketoglutarate: Disposal &amp; Safety Management Guide

[1] Executive Summary 5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate used primarily in metabolic and epigenetic research.[1][2] Unlike its parent compound, its lipop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is a cell-permeable ester derivative of alpha-ketoglutarate used primarily in metabolic and epigenetic research.[1][2] Unlike its parent compound, its lipophilic octyl tail drastically alters its environmental fate and disposal requirements.

This guide provides a self-validating operational framework for the safe disposal of 5-Octyl-aKG. It is designed for laboratory personnel to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent aquatic toxicity caused by the hydrolysis byproduct, 1-octanol .

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

The primary disposal risk of 5-Octyl-aKG is not acute lethality, but hydrolytic instability and aquatic toxicity .

PropertyDataOperational Implication
Chemical Structure Octyl ester of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-ketoglutarate
Contains an ester bond susceptible to hydrolysis.[1]
Physical State Colorless to yellow oil (or low-melting solid)Viscous; requires solvent rinsing for complete container emptying.[1]
Hydrolysis Products

-Ketoglutarate + 1-Octanol
Critical: 1-Octanol is an eye irritant and toxic to aquatic life.[1] Do not drain dispose.
Flash Point >110°C (Pure) / <60°C (Solvated)If dissolved in Ethanol/DMSO, treat as Ignitable Waste (D001) .[1]
Solubility DMSO, Ethanol, OilsLipophilic; will bioaccumulate if released into waterways.[1]
The Hydrolysis Risk (Causality)

Upon contact with water or humid air, 5-Octyl-aKG degrades.[1] The release of the octyl chain as 1-octanol creates a secondary hazard. While aKG is metabolically harmless, 1-octanol is a surfactant that damages gill membranes in aquatic organisms. Therefore, drain disposal is strictly prohibited , even if the compound is diluted.

Part 2: Waste Segregation Strategy

Effective disposal begins at the bench. Use this Decision Logic to categorize your waste stream immediately after use.

The "Double-Check" Segregation Protocol

Before placing waste in a drum, verify these two factors to prevent dangerous cross-reactions:

  • Halogen Check: Is the 5-Octyl-aKG dissolved in Chloroform or Dichloromethane?

    • Yes: Segregate into Halogenated Organic Waste .

    • No (DMSO/Ethanol/Pure): Segregate into Non-Halogenated Organic Waste .

  • Oxidizer Check: Is the waste mixed with strong oxidizers (e.g., Peroxides, Nitric Acid)?

    • Yes:STOP. Do not mix with general organic waste. Contact EHS for a separate pickup.

    • No: Proceed to standard organic waste streams.

Part 3: Disposal Workflows (Visualized)

The following diagram illustrates the decision matrix for disposing of 5-Octyl-aKG in various experimental states.

DisposalWorkflow Start Start: 5-Octyl-aKG Waste StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Tips, Tubes) StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Trace Trace Contamination (<3% by Volume) Solid->Trace Gross Gross Contamination (Visible Oil/Spill) Solid->Gross Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated (DMSO, EtOH, Pure Oil) SolventCheck->NonHalogenated No Halogens Bin_Halo Stream A: Halogenated Waste Carboy Halogenated->Bin_Halo Bin_NonHalo Stream B: Non-Halogenated Waste Carboy NonHalogenated->Bin_NonHalo Bin_Solid Stream C: Solid Hazardous Waste (Double Bagged) Trace->Bin_Solid Preferred Trash Standard Lab Trash (If Defaced & Empty) Trace->Trash *Only if legally empty & non-hazardous Gross->Bin_Solid

Figure 1: Decision tree for segregating 5-Octyl-aKG waste streams based on physical state and solvent composition.

Part 4: Detailed Experimental Protocols

Scenario A: Disposal of Liquid Waste (Stock Solutions)

Context: Expired stock solutions in DMSO or Ethanol, or leftover reaction media.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers if the solution is acidic, as hydrolysis of the ester can accelerate metal corrosion.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Non-Halogenated Organic Solvents, 5-Octyl-alpha-ketoglutarate."[1]

    • Hazard Checkboxes: Check "Irritant" and "Flammable" (if in Ethanol).

  • Transfer: Pour liquid into the carboy using a funnel to prevent drips.

  • Rinsing: Rinse the original vial with a small volume of ethanol/acetone and add the rinsate to the same waste carboy .

    • Why? This renders the original container "RCRA Empty" (see Regulatory Compliance).

Scenario B: Disposal of Solid Waste (Contaminated Debris)

Context: Pipette tips, Eppendorf tubes, and gloves contaminated with the oil.

  • Containment: Use a clear, 4-mil polyethylene waste bag designated for solid hazardous waste.

  • Segregation: Do not mix with "Sharps" (needles/glass) unless the bag is specifically rated for sharps.

  • Sealing: When the bag is full, twist and tape the neck (Gooseneck seal) to prevent volatile emissions from residual solvents.

  • Secondary Containment: Place the sealed bag into a rigid secondary container (bucket/box) labeled "Solid Hazardous Waste Debris."

Scenario C: Spill Management (Emergency Protocol)

Context: Accidental spill of pure 5-Octyl-aKG oil on the benchtop.

Protocol: The "SWIMS" Method

  • S top the leak: Upright the bottle if safe to do so.

  • W arn others: Notify nearby personnel.

  • I solate the area: Mark the zone.

  • M inimize exposure: Don PPE (Nitrile gloves, safety goggles, lab coat). Note: 5-Octyl-aKG penetrates latex; use Nitrile.[1]

  • S tandard Cleanup:

    • Cover the oil with an inert absorbent (Vermiculite or absorbent pads).

    • Do not use water initially (prevents spreading and hydrolysis).

    • Scoop absorbent into a hazardous waste bag (Stream C).

    • Clean the surface with soap and water after bulk removal to emulsify residual oil.

Part 5: Regulatory Compliance (RCRA)[1]

While 5-Octyl-aKG is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Cradle-to-Grave" principle.[1]

Waste Classification Codes

When filling out your waste manifest, apply the following codes based on the mixture:

Waste CharacteristicCodeApplicability
Ignitability D001 Apply if dissolved in Ethanol, Acetone, or solvents with Flash Point <60°C.
Toxicity (General) None Pure 5-Octyl-aKG does not typically trigger a TCLP toxicity code, but must be managed as "Non-Regulated Chemical Waste" requiring incineration.[1]
Halogenated F002 Apply only if mixed with spent halogenated solvents (e.g., DCM).[1]
The "RCRA Empty" Standard

A container that held 5-Octyl-aKG is considered empty and safe for standard trash only if:

  • All wastes have been removed using standard practices (pouring/pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Best Practice: Triple rinse with a solvent (ethanol) and dispose of the rinsate as hazardous waste before discarding the bottle.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link][1]

Sources

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